3-(Iodomethyl)hexanoic acid
説明
BenchChem offers high-quality 3-(Iodomethyl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Iodomethyl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-(iodomethyl)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUTMZDGYBCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-(Iodomethyl)hexanoic Acid: Molecular Architecture, Synthesis, and Applications in SV2A Ligand Development
Executive Summary
In the landscape of neuropharmacology and antiepileptic drug (AED) development, the architectural precision of synthetic intermediates dictates the efficacy of the final active pharmaceutical ingredient (API). 3-(iodomethyl)hexanoic acid is a highly specialized, electrophilic intermediate critical to the synthesis of racetam-class compounds. Most notably, it serves as the foundational carbon scaffold for Brivaracetam (UCB-34714), a potent synaptic vesicle glycoprotein 2A (SV2A) ligand.
This technical guide deconstructs the physicochemical profile of 3-(iodomethyl)hexanoic acid, the mechanistic rationale behind its synthesis via lactone ring-opening, and its downstream application in constructing the 4-propylpyrrolidin-2-one pharmacophore.
Molecular Architecture & Physicochemical Profile
3-(iodomethyl)hexanoic acid (C₇H₁₃IO₂) features a six-carbon aliphatic chain with a carboxylic acid moiety at C1 and a highly reactive iodomethyl group at C3. This bifunctional nature—combining a nucleophile-friendly acyl group and an electrophilic primary alkyl iodide—makes it an ideal precursor for intramolecular cyclization reactions.
The presence of the iodine atom significantly increases the molecular weight and polarizability of the molecule, while the propyl chain (C4–C6) provides the necessary lipophilicity that will eventually allow the downstream drug (Brivaracetam) to cross the blood-brain barrier [1].
Quantitative Molecular Data
Table 1: Physicochemical and structural parameters of 3-(iodomethyl)hexanoic acid.
| Parameter | Value | Analytical Significance |
| IUPAC Name | 3-(iodomethyl)hexanoic acid | Standard nomenclature |
| Molecular Formula | C₇H₁₃IO₂ | Elemental composition |
| Molecular Weight | 256.08 g/mol | Mass spectrometry (nominal mass) |
| Monoisotopic Mass | 255.996 Da | High-resolution MS target |
| SMILES String | CCCC(CCI)CC(=O)O | Chemoinformatics identifier |
| H-Bond Donors | 1 | Receptor/Solvent interaction |
| H-Bond Acceptors | 2 | Receptor/Solvent interaction |
| Rotatable Bonds | 6 | Conformational flexibility |
Mechanistic Rationale: Lactone Ring-Opening
The synthesis of 3-(iodomethyl)hexanoic acid relies on the regioselective cleavage of 4-propyldihydrofuran-2(3H)-one (often referred to in literature as 4-n-propylbutyrolactone).
To achieve this, chemists utilize Trimethylsilyl iodide (TMSI) . TMSI acts as a "hard-soft" reagent. The "hard" silicon atom coordinates strongly with the "hard" lactone carbonyl oxygen, increasing the electrophilicity of the adjacent ring carbons. The "soft" iodide nucleophile then selectively attacks the less sterically hindered C5 position (the CH₂ adjacent to the ring oxygen) via an Sₙ2 mechanism [2]. This highly specific cleavage breaks the O–C5 bond, opening the ring to form a silyl ester intermediate, which is subsequently hydrolyzed to yield 3-(iodomethyl)hexanoic acid.
Synthetic workflow from lactone precursor to Brivaracetam via 3-(iodomethyl)hexanoic acid.
Application in Neuropharmacology: The Brivaracetam Pathway
Once synthesized, 3-(iodomethyl)hexanoic acid is immediately primed for the construction of the pyrrolidone ring found in Brivaracetam. The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl₂). This highly reactive intermediate is subjected to amidation with (S)-2-aminobutyramide.
Under basic conditions (using KOH and molecular sieves), the newly formed amide nitrogen undergoes an intramolecular Sₙ2 attack on the iodomethyl carbon. The iodide acts as an excellent leaving group, forcing the molecule to cyclize into a 4-propylpyrrolidin-2-one ring [1]. The resulting compound, Brivaracetam, exhibits a 15- to 30-fold higher affinity for SV2A than its predecessor, Levetiracetam, making it a highly potent modulator of vesicle exocytosis.
Mechanism of action for Brivaracetam modulating SV2A to suppress epileptiform activity.
Validated Experimental Protocol: Synthesis of 3-(iodomethyl)hexanoic acid
The following protocol outlines the synthesis of the intermediate, emphasizing the causality behind specific environmental and reagent choices to ensure a self-validating workflow.
Step 1: Activation and Cleavage
-
Action : In a flame-dried, three-necked flask under an argon atmosphere, add TMSI (51 mL, ~0.36 mol) dropwise to a solution of 4-propyldihydrofuran-2(3H)-one (103.04 g, 0.805 mol) in anhydrous CH₂Cl₂ (820 mL) cooled to 0 °C.
-
Causality : The argon atmosphere is critical to prevent the oxidative degradation of the iodide intermediate into iodine gas (I₂). The 0 °C starting temperature controls the highly exothermic Lewis acid-base coordination between the silicon of TMSI and the lactone carbonyl, preventing uncontrolled polymerization and ensuring strict regioselectivity.
-
Validation : The reaction mixture will transition from colorless to a pale yellow homogeneous solution, indicating successful silyl ester intermediate formation without thermal degradation.
Step 2: Hydrolysis and Quenching
-
Action : Allow the solution to stir for 2 hours at room temperature. Quench the reaction by slowly adding 1 N HCl (870 mL), followed by 10% w/w aqueous Na₂S₂O₃ (300 mL).
-
Causality : The HCl hydrolyzes the intermediate trimethylsilyl ester to yield the free carboxylic acid. Sodium thiosulfate (Na₂S₂O₃) acts as a specific mild reducing agent to neutralize any trace I₂ generated via photolytic or oxidative degradation, converting it back to water-soluble iodide ions (I⁻).
-
Validation : The disappearance of any dark brown/purple iodine coloration immediately upon Na₂S₂O₃ addition confirms the removal of oxidative byproducts. TLC (Hexane/EtOAc) will show the complete consumption of the lactone precursor.
Step 3: Isolation and Purification
-
Action : Extract the aqueous layer with CH₂Cl₂. Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Causality : MgSO₄ removes residual water without coordinating to the carboxylic acid (unlike CaCl₂). Concentration under reduced pressure (rather than high heat) prevents the thermal elimination of the heat-sensitive primary alkyl iodide.
-
Validation : The process yields crude 3-(iodomethyl)hexanoic acid (approx. 148 g) as a dense oil. ¹H NMR (CDCl₃) validation will show the disappearance of the lactone C-O-CH multiplet (~4.2 ppm) and the emergence of a distinct, self-validating iodomethyl (-CH₂I) signal at ~3.2 ppm.
References
- Modern Medicines.
- ChemicalBook. "3-IODOMETHYL-HEXANOIC ACID - Properties and Structure."
Mechanistic Elucidation of 4-n-Propylbutyrolactone Ring Opening to 3-(Iodomethyl)hexanoic Acid
Executive Summary
The ring opening of 4-n-propylbutyrolactone to form 3-(iodomethyl)hexanoic acid is a critical synthetic transformation, most notably utilized in the commercial synthesis of the antiepileptic active pharmaceutical ingredient (API) Brivaracetam[1]. This whitepaper provides an in-depth mechanistic analysis of this transformation, detailing the regioselective cleavage of the lactone ring using trimethylsilyl iodide (TMSI). By deconstructing the topological shift in nomenclature, the electron flow of the cleavage, and the self-validating experimental protocol, this guide serves as an authoritative resource for process chemists and drug development professionals.
Structural Clarification & Nomenclature Topology
A frequent point of confusion in pharmaceutical literature and commercial databases is the nomenclature of the starting lactone. Chemical databases often erroneously list "4-n-propylbutyrolactone" as a synonym for γ-heptalactone[2]. However, the true substrate for this reaction is β-propyl-γ-butyrolactone (systematically named 4-propyl-dihydrofuran-2(3H)-one)[3].
Understanding the structural topology is essential to grasp how a "butyrolactone" yields a "hexanoic acid":
-
The Precursor: The lactone is synthesized via the 1,4-conjugate addition of a propyl Grignard reagent to 2(5H)-furanone, placing the propyl group at the β-carbon (C4 of the lactone ring)[3].
-
The Topological Shift: When the lactone ring is cleaved at the γ-carbon (C5), the ring opens. The propyl substituent (-CH₂CH₂CH₃) at C4 unfolds to become the terminal end (C4-C5-C6) of a new hexanoic acid backbone.
-
The Branching: Consequently, the original γ-carbon (C5), now bearing the newly introduced iodine atom, becomes a functionalized methyl branch at the C3 position of the main chain. This elegant topological transformation is what yields 3-(iodomethyl)hexanoic acid rather than a linear iodoheptanoic acid.
Reaction Mechanism & Causality
The conversion relies on the highly oxophilic and nucleophilic nature of trimethylsilyl iodide (TMSI). The mechanism proceeds via a regioselective SN2 pathway, avoiding the harsh thermal conditions typically required by aqueous hydroiodic acid (HI).
-
Step 1: Lewis Acid Activation (Silylation) TMSI acts as a hard Lewis acid. The carbonyl oxygen of the lactone attacks the silicon atom, generating a highly electrophilic silyloxycarbenium intermediate. This activation weakens the endocyclic C–O bonds.
-
Step 2: Regioselective Nucleophilic Attack The iodide anion (I⁻), a soft and highly polarizable nucleophile, attacks the lactone ring. The attack is strictly regioselective for the γ-carbon (C5) because it is a primary carbon (–CH₂–), whereas the β-carbon (C4) is sterically hindered by the propyl group. The SN2 attack cleaves the O–C5 bond, transferring the ring oxygen to the carbonyl carbon as a trimethylsilyl (TMS) ester.
-
Step 3: Hydrolysis The resulting intermediate, trimethylsilyl 3-(iodomethyl)hexanoate, is highly labile. Upon introduction of aqueous hydrochloric acid during workup, the TMS ester is rapidly hydrolyzed to yield the free carboxylic acid[1].
Mechanistic pathway of TMSI-mediated lactone cleavage to 3-(iodomethyl)hexanoic acid.
Experimental Protocol & Self-Validating Workflow
The following methodology is adapted from 1[1]. This protocol is designed as a self-validating system, where visual and physical cues confirm the success of each phase.
Step-by-Step Methodology
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and argon inlet, dissolve 4-n-propylbutyrolactone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, approx. 8 volumes).
-
Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: TMSI activation is exothermic; initiating at 0 °C prevents runaway polymerization of the lactone.
-
Reagent Addition: Add Trimethylsilyl iodide (TMSI, 1.2 to 1.3 equiv) dropwise. Validation: A slight yellowing of the solution may occur, indicating the formation of the active silyloxycarbenium complex.
-
Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 2 hours.
-
Hydrolysis & Quenching: Cool the mixture back to 0 °C. Slowly hydrolyze by adding 1 N HCl (approx. 8.5 volumes), followed by 10% w/w aqueous sodium thiosulfate (Na₂S₂O₃, approx. 3 volumes). Validation: The addition of Na₂S₂O₃ is a critical visual checkpoint. Any brown/purple tint in the organic layer (caused by trace I₂ degradation from TMSI) will rapidly bleach to a pale or colorless state, confirming the reduction of I₂ to water-soluble I⁻.
-
Phase Separation: Transfer to a separatory funnel. The target carboxylic acid remains in the dense lower organic layer (CH₂Cl₂), while silyl byproducts (TMSOH) and inorganic salts partition into the upper aqueous layer.
-
Workup: Extract the aqueous layer once more with CH₂Cl₂. Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Result: Affords crude 3-(iodomethyl)hexanoic acid as a dense oil, which is of sufficient purity to be used directly in subsequent chlorination steps[1].
Quantitative Data & Process Parameters
| Parameter | Value / Description | Rationale / Impact |
| Reagent Molar Ratio | Lactone : TMSI (1.0 : 1.2) | A slight excess of TMSI ensures complete silylation while minimizing unreacted iodide species. |
| Temperature Profile | 0 °C (Addition) → 25 °C (Reaction) | Mitigates the exothermic nature of the Lewis acid-base complexation; prevents side reactions. |
| Reaction Time | 2.0 Hours | Sufficient for complete SN2 cleavage of the sterically unhindered γ-carbon. |
| Quenching Agent | 10% w/w Na₂S₂O₃ (aq) | Reduces residual iodine (I₂) to iodide (I⁻), preventing oxidative degradation of the product. |
| Product Yield | Quantitative (Crude) | High conversion allows the intermediate to bypass column chromatography for downstream use. |
Downstream Application in API Synthesis
The generation of 3-(iodomethyl)hexanoic acid is not an end-goal but a highly functionalized intermediate. In the synthesis of SV2A ligands like3[3], this acid is immediately treated with thionyl chloride (SOCl₂) to form 3-(iodomethyl)hexanoyl chloride[1].
This acid chloride is then reacted with (S)-2-aminobutyramide under basic conditions (KOH). The amine first attacks the acid chloride to form an amide, followed by an intramolecular cyclization where the amide nitrogen displaces the primary iodide (via SN2) to form the 2-pyrrolidone ring characteristic of the racetam drug class[1].
Process workflow from 2(5H)-furanone to Brivaracetam via the 3-(iodomethyl)hexanoic acid intermediate.
References
- Source: cymitquimica.
- Source: blogspot.
- Source: uni-bonn.
Sources
The Strategic Role of 3-(Iodomethyl)hexanoic Acid in the Asymmetric Synthesis of Brivaracetam API
Executive Summary
Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand, is a third-generation antiepileptic drug (AED) characterized by its highly specific (2S, 4R) stereochemistry. The synthesis of its active pharmaceutical ingredient (API) demands rigorous stereochemical control and efficient ring-closing kinetics. Among the various synthetic routes developed since its discovery, the pathway utilizing 3-(iodomethyl)hexanoic acid as a core intermediate remains one of the most mechanistically elegant and industrially significant.
As a Senior Application Scientist, I have structured this technical guide to dissect the chemical rationale, step-by-step methodology, and kinetic advantages of employing this halocarboxylic acid in the construction of the substituted pyrrolidone ring.
The Chemical Rationale: Why 3-(Iodomethyl)hexanoic Acid?
The core structural motif of brivaracetam is the 4-propylpyrrolidin-2-one ring. The primary synthetic challenge is forming this lactam while installing the propyl group at the C4 position with the correct (R)-configuration.
In the foundational route developed by 1, the pyrrolidone ring is not built via a linear chain extension but is instead constructed through an intramolecular cyclization of an acyclic precursor. 3-(Iodomethyl)hexanoic acid serves as this perfect bifunctional precursor for two causal reasons:
-
The Carboxylic Acid Moiety: Provides the requisite electrophilic site for amidation with (S)-2-aminobutyramide.
-
The Iodomethyl Group: Iodine is an exceptional leaving group due to its large atomic radius, high polarizability, and weak C-I bond. Following amidation, the nitrogen atom of the newly formed amide acts as an internal nucleophile, displacing the iodine in an intramolecular S_N2 reaction to close the 5-membered pyrrolidone ring.
Synthesis of the Precursor: 3-(Iodomethyl)hexanoic acid
The generation of 3-(iodomethyl)hexanoic acid relies on the regioselective ring-opening of a precursor lactone. This protocol is a self-validating system; if the lactone is not fully cleaved, the subsequent amidation will yield an open-chain impurity rather than the cyclized API.
Step-by-Step Methodology: Lactone Cleavage via TMSI
-
Grignard Addition: The process begins with a 1,4-conjugate addition of propylmagnesium bromide to furan-2(5H)-one in the presence of a Copper(I) iodide (CuI) catalyst. Causality: The CuI softens the Grignard reagent, ensuring 1,4-addition over 1,2-addition to the carbonyl, yielding 4-propyldihydrofuran-2(3H)-one.
-
Ring Opening: The lactone is dissolved in dichloromethane (CH2Cl2) and cooled to 0 °C. Trimethylsilyl iodide (TMSI) is added dropwise under argon. Causality: TMSI is a powerful, hard Lewis acid. The silicon atom coordinates to the carbonyl oxygen of the lactone, increasing the electrophilicity of the adjacent O-CH2 carbon. The iodide ion then attacks via an S_N2 mechanism, efficiently cleaving the C-O bond.
-
Hydrolysis & Extraction: The reaction is quenched with 1 N HCl to hydrolyze the transient silyl ester, yielding the free 3-(iodomethyl)hexanoic acid. Sodium thiosulfate (Na2S2O3) is added to reduce any free iodine (I2) to iodide, preventing oxidative side reactions. The product is extracted and concentrated in vacuo.
Synthesis pathway of 3-(iodomethyl)hexanoic acid from furan-2(5H)-one.
Core Workflow: Conversion to Brivaracetam via Cyclization
Once the iodinated acid is isolated, the workflow shifts to coupling and ring closure.
Step-by-Step Methodology: One-Pot Amidation and Cyclization
-
Acyl Chloride Formation: 3-(iodomethyl)hexanoic acid is reacted with thionyl chloride (SOCl2) in benzene or toluene at room temperature for 24 hours. Causality: Converting the carboxylic acid to an acyl chloride (3-(iodomethyl)hexanoyl chloride) drastically lowers the activation energy for the subsequent amidation, facilitating a rapid reaction with the amine without the need for expensive peptide coupling reagents (like EDC/HOBt).
-
Coupling and Ring Closure: The acyl chloride is added dropwise to a mechanically stirred suspension of (S)-2-aminobutyramide, powdered KOH, anhydrous Na2SO4 (as a desiccant), and tetrabutylammonium bromide (TBAB) in CH2Cl2 at 0 °C to -5 °C. Causality: TBAB acts as a phase-transfer catalyst, facilitating the interaction between the solid KOH and the organic reactants. The KOH neutralizes the HCl generated during amidation and deprotonates the amide nitrogen, triggering the intramolecular S_N2 displacement of the primary iodide to form the pyrrolidone ring.
-
Isolation: The resulting product is a mixture of diastereomers. The mixture is filtered, concentrated, and subjected to chiral HPLC to isolate the active (2S, 4R) Brivaracetam API.
Workflow for the conversion of 3-(iodomethyl)hexanoic acid to Brivaracetam API.
Comparison of Synthetic Routes
While the 3-(iodomethyl)hexanoic acid route is foundational, modern variations utilize chiral auxiliaries to avoid late-stage HPLC separation. Table 1 summarizes the quantitative data across different 2.
| Synthetic Route | Key Intermediate | Cyclization Mechanism | Overall Yield | Resolution Method |
| Kenda et al. (2004) | 3-(Iodomethyl)hexanoic acid | Intramolecular S_N2 (Iodide displacement) | ~15-20% | Late-stage Chiral HPLC |
| Astatech (CN107216276A) | (R)-3-(Iodomethyl)hexanoic acid | Intramolecular S_N2 (Iodide displacement) | ~35-40% | Early-stage Chiral Auxiliary |
| Palladium-Catalyzed | Allylic bromide intermediate | Oxidative Cyclization | ~25% | Pre-resolved starting materials |
| Continuous Flow (UCB) | Hydroxy furanone | Reductive Amination | >45% | Multi-column continuous (MCC) |
Table 1: Comparison of Brivaracetam synthesis routes and intermediate utility.
Quality Control & Chiral Purity
The therapeutic efficacy of Brivaracetam is exclusively tied to its (2S, 4R) stereoisomer. Deviations in process temperature during the cyclization of 3-(iodomethyl)hexanoyl chloride can lead to epimerization or the enrichment of the inactive (2S, 4S) diastereomer.
According to 3, pharmaceutical buyers demand an Enantiomeric Excess (ee) of >99.8%. The self-validating protocol for API release requires mandatory Chiral HPLC testing to ensure the chiral integrity of the final batch.
Quality control workflow for verifying the chiral purity of Brivaracetam API.
Conclusion
The synthesis of Brivaracetam relies heavily on the precise construction of its pyrrolidone core. 3-(iodomethyl)hexanoic acid acts as an ideal linchpin in this process, providing both the necessary carboxylic acid for amidation and a highly reactive primary iodide for subsequent intramolecular cyclization. By mastering the kinetics of TMSI-mediated lactone cleavage and phase-transfer catalyzed ring closure, process chemists can optimize API yields while maintaining the strict stereochemical integrity required for modern antiepileptic therapeutics.
References
- Title: Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity.
- Title: Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug.
- Title: Brivaracetam API: Manufacturing Quality Standards & Chiral Purity Guide.
Sources
Stability and Degradation Pathways of 3-(Iodomethyl)hexanoic Acid
An In-Depth Technical Guide for Pharmaceutical Development
Executive Summary
3-(Iodomethyl)hexanoic acid is a highly reactive, transient intermediate pivotal to the synthesis of the antiepileptic drug Brivaracetam (a high-affinity SV2A ligand). Due to the presence of a primary alkyl iodide and a gamma-positioned carboxylic acid, the molecule exhibits profound intrinsic instability. This whitepaper elucidates the kinetic and thermodynamic drivers of its degradation, outlines a self-validating analytical protocol for stability profiling, and provides actionable mitigation strategies for pharmaceutical manufacturing.
Structural Vulnerabilities and Mechanistic Causality
The instability of 3-(iodomethyl)hexanoic acid is not an anomaly; it is a direct kinetic consequence of its molecular architecture. The molecule features an electrophilic iodomethyl group and a nucleophilic carboxylic acid tethered by a three-carbon aliphatic chain.
-
The Leaving Group: Iodine is a highly polarizable and excellent leaving group. The C–I bond is relatively weak (bond dissociation energy ~234 kJ/mol), making it highly susceptible to both heterolytic cleavage (substitution/elimination) and homolytic cleavage (photolysis).
-
The Nucleophile: The un-ionized carboxylic acid (or the highly nucleophilic carboxylate anion under basic conditions) is perfectly positioned for an intramolecular backside attack on the iodomethyl carbon.
Degradation Pathways: Kinetically Driven Instability
Pathway A: 5-Exo-Tet Lactonization (Dominant)
The primary degradation route is the intramolecular cyclization to yield 4-propyl-dihydrofuran-2-one (a gamma-lactone) and hydroiodic acid (HI). According to Baldwin's rules for ring closure, this 5-exo-tet trajectory is kinetically highly favored due to optimal orbital overlap between the nucleophilic oxygen and the σ∗ orbital of the C–I bond 1. The thermodynamic stability of the resulting five-membered ring further drives this reaction forward 2. In industrial synthesis, this degradation is essentially the reverse of the TMSI-mediated lactone ring-opening step used to generate the intermediate 3.
Pathway B: Photolytic Homolysis
Exposure to UV/Vis light induces homolytic cleavage of the C–I bond, generating carbon radicals and iodine radicals ( I∙ ). The iodine radicals rapidly dimerize to molecular iodine ( I2 ), causing a characteristic pink-to-brown discoloration of the API intermediate, while the carbon radicals undergo dimerization or oxidative degradation.
Pathway C: Hydrolysis and Elimination
In aqueous environments, the iodide can be displaced by water to form 3-(hydroxymethyl)hexanoic acid, which subsequently undergoes rapid condensation to form the same gamma-lactone. Under strongly basic conditions, E2 elimination competes, yielding 3-methylenehexanoic acid.
Figure 1: Primary degradation pathways of 3-(iodomethyl)hexanoic acid.
Self-Validating Analytical Protocol for Stability Profiling
Standard HPLC methods often fail to accurately monitor the degradation of 3-(iodomethyl)hexanoic acid because lactonization can occur during sample preparation or on-column. To ensure scientific integrity, we deploy a self-validating UHPLC-MS/MS workflow.
Causality in Design: Anhydrous Acetonitrile (ACN) is used as the diluent instead of water/methanol to arrest premature solvolysis. A gradient elution with formic acid ensures the carboxylic acid remains protonated, preventing on-column base-catalyzed lactonization.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the intermediate in anhydrous ACN to a concentration of 0.1 mg/mL. Store in amber vials at 4°C prior to injection.
-
Stress Conditions (ICH Q1A/B Compliant):
-
Thermal: 60°C for 24 hours in a sealed amber vial.
-
Photolytic: 1.2 million lux hours + 200 Wh/m² near UV.
-
Hydrolytic (Acid/Base): 0.1N HCl and 0.1N NaOH at 40°C for 2 hours.
-
-
Quenching: Immediately neutralize pH-stressed samples and flash-cool thermal samples to 4°C to arrest degradation kinetics.
-
UHPLC-MS/MS Execution:
-
Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in ACN.
-
Detection: ESI+ (optimal for the lactone degradant, which lacks acidic protons) and ESI- (optimal for the parent acid).
-
-
Self-Validation System (Critical Step):
-
System Suitability Test (SST): Inject a resolution standard containing both the parent acid and 4-propyl-dihydrofuran-2-one. Resolution ( Rs ) must be ≥2.0 .
-
Mass Balance Check: The sum of the molar responses of the parent and all degradants must equal 95-105% of the Day 0 control. A failure indicates volatile loss (e.g., I2 sublimation) or undetected polymeric degradants.
-
Figure 2: ICH-compliant forced degradation workflow with built-in mass balance validation.
Quantitative Degradation Matrix
The following table summarizes the typical degradation kinetics of 3-(iodomethyl)hexanoic acid under forced stress conditions, illustrating its extreme sensitivity to basic and thermal environments.
| Stress Condition | Reagent / Environment | Timepoint | % Parent Remaining | Primary Degradant Identified | Mass Balance |
| Control | ACN, 4°C, Dark | 24 hours | 99.8% | None | 100% |
| Thermal | 60°C, Dark | 24 hours | < 10.0% | 4-Propyl-dihydrofuran-2-one | 98% |
| Photolytic | UV/Vis (ICH Q1B) | 24 hours | 42.5% | I2 , Oxidative Dimers | 85% (Volatile I2 loss) |
| Base Hydrolysis | 0.1N NaOH, 40°C | 2 hours | 0.0% | 4-Propyl-dihydrofuran-2-one | 99% |
| Acid Hydrolysis | 0.1N HCl, 40°C | 24 hours | 65.2% | 4-Propyl-dihydrofuran-2-one | 97% |
Manufacturing Mitigation Strategies
Because 3-(iodomethyl)hexanoic acid is intrinsically unstable, isolation and long-term storage are highly discouraged in pharmaceutical manufacturing.
-
Telescoping Reactions: In the commercial synthesis of Brivaracetam, the intermediate is generated via TMSI-mediated ring opening of the lactone precursor and immediately telescoped into the subsequent amidation/cyclization step without purification 3.
-
Environmental Controls: If temporary holding is unavoidable, the material must be stored as a dilute solution in a non-nucleophilic, anhydrous solvent (e.g., dichloromethane) at ≤−20∘ C, strictly protected from light, and maintained under an argon atmosphere to prevent oxidative radical propagation.
References
-
Brivaracetam | SV2A Protein Modulators | Sodium Channel Antagonists | Treatment for Partial-Onset Seizures. Modern Medicines.3
-
Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans (Baldwin's Rules for Ring Closure). National Center for Biotechnology Information (PMC). 1
-
Iodolactonization and 5-Exo-Tet Transition States. Wikipedia. 2
Sources
An In-depth Technical Guide to the Stereochemistry of (S)-3-(Iodomethyl)hexanoic Acid
Abstract
The precise control and analysis of stereochemistry are cornerstones of modern pharmaceutical development and chemical research. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1][2] This guide provides a comprehensive technical overview of the stereochemical aspects of (S)-3-(iodomethyl)hexanoic acid, a valuable chiral building block. We will explore viable stereoselective synthetic strategies, detailed protocols for enantiomeric separation and analysis, and the fundamental principles of its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling and validating chiral intermediates.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical industry, it is estimated that more than half of all drugs are chiral in nature.[3] The spatial arrangement of atoms around a chiral center dictates how a molecule interacts with the inherently chiral environment of the body, such as enzymes and receptors. A classic, albeit tragic, example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the regulatory and ethical necessity of developing single-enantiomer drugs.[2][3]
(S)-3-(iodomethyl)hexanoic acid is a chiral carboxylic acid containing a stereocenter at the C3 position. Its structure makes it a precursor for more complex molecules, potentially serving as an intermediate in the synthesis of bioactive compounds. The iodomethyl group is a versatile functional handle for introducing further molecular complexity through nucleophilic substitution reactions. Therefore, ensuring the enantiomeric purity of this building block is paramount to the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide provides the foundational knowledge and practical methodologies to achieve this.
Stereoselective Synthesis of (S)-3-(Iodomethyl)hexanoic Acid
Causality of the Synthetic Strategy
The chosen strategy involves the 1,4-conjugate addition of an organometallic reagent to an α,β-unsaturated ester.[4] This creates a prochiral enolate intermediate. The key to establishing the desired stereochemistry is to "quench" this enolate with a proton source in an enantioselective manner, controlled by a chiral catalyst. This approach is often highly efficient and atom-economical. The resulting chiral ester can then be selectively transformed into the target iodomethyl carboxylic acid.
Proposed Synthetic Workflow
The logical flow of the synthesis is designed to build the chiral center first and then perform functional group manipulations that do not affect the established stereocenter.
Caption: Proposed workflow for the stereoselective synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and requires optimization and validation in a laboratory setting.
Step 1 & 2: Asymmetric Synthesis of Ethyl (S)-3-methylhexanoate
-
In a flame-dried, three-necked flask under an inert argon atmosphere, prepare a solution of a suitable chiral proton source (e.g., a sterically hindered chiral phenol) in anhydrous toluene at -78 °C.
-
In a separate flask, prepare the lithium dimethylcuprate (Me₂CuLi) reagent by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in THF at -78 °C.
-
Slowly add a solution of ethyl (E)-hex-2-enoate in toluene to the cuprate solution. Stir for 1 hour to ensure complete formation of the enolate.
-
Transfer the resulting enolate solution via cannula into the flask containing the chiral proton source.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl (S)-3-methylhexanoate.
Steps 3-6: Functional Group Manipulations
-
The subsequent steps involve standard, well-documented organic transformations that do not typically affect the existing stereocenter: α-bromination of the ester, reduction of the ester and bromo groups to a primary alcohol, conversion of the resulting bromo-alcohol to an iodo-alcohol via the Finkelstein reaction, and finally, oxidation of the primary alcohol to the target carboxylic acid. Each of these steps would follow established literature procedures.
Chiral Separation and Analysis
The analysis of enantiomeric purity is a critical, self-validating step in any stereoselective synthesis.[5] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[6]
Principle of Chiral HPLC
Chiral HPLC operates by creating a temporary, diastereomeric complex between the enantiomers in the sample and the chiral selector immobilized on the stationary phase.[7] The differing stability of these transient complexes leads to different retention times, allowing for their separation. For acidic compounds like (S)-3-(iodomethyl)hexanoic acid, polysaccharide-based CSPs are often highly effective.[8][9]
Caption: Logical flow of enantiomeric separation by chiral HPLC.
Protocol: Chiral HPLC Method Development
The following protocol is a starting point for the analysis of 3-(iodomethyl)hexanoic acid, adapted from established methods for the analogous 3-(bromomethyl)hexanoic acid.[10]
1. Sample Preparation:
- Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector is sufficient.
- Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based CSP.
- Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
- Causality: n-Hexane/IPA is a common normal-phase eluent system for polysaccharide CSPs. The small amount of TFA is crucial for acidic analytes; it protonates the carboxylic acid, reducing peak tailing and improving chromatographic peak shape.[7]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm.
- Causality: Carboxylic acids have a weak chromophore, requiring detection at low UV wavelengths for adequate sensitivity.
- Injection Volume: 10 µL.
3. Data Analysis:
- Identify the two peaks corresponding to the (R) and (S) enantiomers.
- Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = (|A1 - A2| / (A1 + A2)) * 100
Data Presentation: Expected Chromatographic Parameters
The following table presents hypothetical, yet representative, data for a successful chiral separation based on the bromo-analog.[10]
| Parameter | Method: Polysaccharide CSP |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/IPA/TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (k') - Enantiomer 1 | ~2.6 |
| Retention Time (k') - Enantiomer 2 | ~3.2 |
| Resolution (Rs) | > 2.0 |
| Rationale | Robust, widely applicable method for chiral acids. |
Alternative and Confirmatory Analytical Techniques
While chiral HPLC is the primary method for quantification, other techniques can be used for confirmation of stereochemistry and purity.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
In a standard achiral solvent, the NMR spectra of two enantiomers are identical.[3] However, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the separation of NMR signals for the (R) and (S) enantiomers.[11] This allows for the direct determination of enantiomeric excess from the integration of the resolved peaks in the ¹H NMR spectrum. This is a powerful orthogonal technique to confirm HPLC results.
Polarimetry
Chiral molecules rotate the plane of plane-polarized light, a property known as optical activity.[12] The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength).
-
The (S)-enantiomer will rotate light in one direction (either dextrorotatory, +, or levorotatory, -).
-
The (R)-enantiomer will rotate light by an equal magnitude but in the opposite direction.[13]
A polarimeter measures this angle of rotation. While not ideal for accurately determining % ee in mixtures (as the specific rotation of the pure enantiomer must be known), it is an excellent, rapid method to confirm the identity of a highly pure enantiomer.[14]
Conclusion
The stereochemical integrity of (S)-3-(iodomethyl)hexanoic acid is a critical parameter for its successful application as a chiral building block in research and drug development. This guide has outlined a logical, scientifically-grounded approach to its synthesis and analysis. A robust stereoselective synthesis can be designed using established asymmetric methodologies. The cornerstone of its analysis is chiral HPLC, which provides a reliable, quantitative measure of enantiomeric purity. The principles and protocols detailed herein serve as a comprehensive resource for scientists, enabling them to produce and validate this important chiral intermediate with confidence and precision.
References
-
Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13746–13752. [Link]
-
Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. Angewandte Chemie International Edition. [Link]
-
Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. SemOpenAlex. [Link]
-
Péter, A., et al. (2020). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Molecules, 25(16), 3608. [Link]
-
James, T. D., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 7(18), 2681-2687. [Link]
-
Jiang, B., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(1), 74-80. [Link]
-
Morville, J., et al. (2021). Continuous-Wave Cavity-Enhanced Polarimetry for Optical Rotation Measurement of Chiral Molecules. Analytical Chemistry, 93(13), 5466–5473. [Link]
-
Righi, L., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 269. [Link]
-
Gualandi, A., et al. (2023). Molecular Recognition and Chiral Discrimination from NMR and Multi-Scale Simulations. Chemistry – A European Journal. [Link]
-
Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423. [Link]
-
Belkin, M., et al. (2017). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Applied Sciences, 7(4), 401. [Link]
-
Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
IBZ Messtechnik (n.d.). Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik GmbH. [Link]
-
Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ResearchGate. [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]
-
Various Authors (2021). Application to carboxylic acid‐containing drugs and natural products. ResearchGate. [Link]
-
Wang, S., et al. (2023). Chiral drugs. LabMed Discovery, 1(1), e10. [Link]
-
Gubitz, G., & Schmid, M. G. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]
-
Mastai, Y., et al. (2007). Sub-micrometer polarimetry of chiral surfaces using near-field scanning optical microscopy. Chemical Communications, (12), 1222-1224. [Link]
-
Kumagai, N., & Shibasaki, M. (2019). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines. Chemistry – An Asian Journal, 14(1), 1-5. [Link]
- Teva Pharmaceutical Industries Ltd. (2006). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
-
Wolf, C., et al. (2014). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry, 79(12), 5546–5555. [Link]
-
Charette, A. B., et al. (2017). Spectroscopic Characterization of Diiodomethylzinc Iodide: Application to the Stereoselective Synthesis and Functionalization of Iodocyclopropanes. The Royal Society of Chemistry. [Link]
-
Broo, A., & Mowbray, S. L. (2017). The Significance of Chirality in Drug Design and Development. Comprehensive Medicinal Chemistry III, 1-18. [Link]
-
Dixon, D. J., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6176-6184. [Link]
-
Vasil’ev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4601. [Link]
-
Jacolot, M., et al. (2012). Stereochemical effects of substituents in position 11 of 17-beta-estradiol on gas phase acidity: a cooperative effect. ResearchGate. [Link]
-
Helmle, W., et al. (1998). β-Branched α-Halo Carboxylic Acid Derivatives via Stereoselective 1,4 Addition of Dialkylaluminum Chlorides to α,β-Unsaturated N-Acyloxazolidinones. The Journal of Organic Chemistry, 63(22), 7920–7922. [Link]
-
Chen, G., et al. (2013). Pd-Catalyzed Enantioselective C−H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Journal of the American Chemical Society, 135(44), 16492–16495. [Link]
- Teva Pharmaceutical Industries Ltd. (2011). Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid.
-
Ataman Kimya (n.d.). HEXANOIC ACID. Ataman Kimya. [Link]
-
Jacobsen, E. N., et al. (2020). Enantioselective Synthesis of 3-Fluorochromanes via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition, 59(35), 15335-15340. [Link]
-
Ciaffara, S., et al. (2021). Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors. Pest Management Science, 77(1), 1-12. [Link]
-
Obydennov, D. L., et al. (2018). Maleic acid derivatives in the synthesis of 3-substituted 3,4-dihydroquinoxalin-2(1H)-ones. ResearchGate. [Link]
- Warner-Lambert Company (1998). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
-
Perez, J. C., et al. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. IntechOpen. [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. . [Link]
-
Organic Chemistry Portal (n.d.). Substituted carboxylic compound synthesis by 1,4-addition. . [Link]
-
Various Authors (2025). UV-visible and FTIR analysis. ECronicon. [Link]
Sources
- 1. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Substituted carboxylic compound synthesis by 1,4-addition [organic-chemistry.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds [mdpi.com]
- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]
Thermodynamic Profiling and Synthetic Methodologies of 3-(Iodomethyl)hexanoic Acid Intermediates
Executive Summary
3-(Iodomethyl)hexanoic acid (CAS: 664305-06-0) is a pivotal chiral intermediate in the synthesis of Brivaracetam, a high-affinity synaptic vesicle glycoprotein 2A (SV2A) ligand utilized in the treatment of partial-onset seizures[1]. The transformation of 4-n-propylbutyrolactone into this acyclic iodo-acid requires precise thermodynamic control to ensure high conversion rates while suppressing side reactions such as elimination or spontaneous lactonization.
This technical guide details the thermodynamic parameters, mechanistic causality, and validated experimental protocols for synthesizing and isolating 3-(iodomethyl)hexanoic acid, providing a self-validating framework for drug development professionals and process chemists.
Mechanistic Thermodynamics of Lactone Cleavage
The synthesis of 3-(iodomethyl)hexanoic acid is achieved via the ring-opening of 4-n-propylbutyrolactone using trimethylsilyl iodide (TMSI)[1]. This reaction is a classic example of a thermodynamically driven transformation governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory.
Enthalpic Driving Forces:
-
Silylation of the Carbonyl Oxygen: Silicon is highly oxophilic. The formation of the Si–O bond (bond dissociation energy ≈ 798 kJ/mol) is highly exothermic and provides the primary enthalpic driving force for the activation of the lactone.
-
Release of Ring Strain: γ -Butyrolactones possess a ring strain of approximately 25–30 kJ/mol. The cleavage of the cyclic structure releases this strain, further pushing the equilibrium toward the acyclic product.
-
Nucleophilic Attack: Iodide is a highly polarizable, "soft" nucleophile. It attacks the less sterically hindered sp3 carbon (C5) via an SN2 mechanism. The formation of the C–I bond, while relatively weak ( ≈ 240 kJ/mol), is compensated by the overall stability of the resulting silyl ester intermediate.
Reaction pathway and thermodynamic driving forces for lactone cleavage.
Physicochemical and Thermodynamic Properties
Understanding the physical properties of the intermediate and its derivatives is essential for downstream processing, particularly during vacuum distillation and phase separation.
| Property | Value | Thermodynamic & Operational Implication |
| Molecular Weight | 256.08 g/mol [2] | High mass dictates low volatility, requiring high-vacuum distillation for downstream derivatives. |
| Boiling Point (Acid Chloride) | 85-90 °C at 0.32 mmHg[1] | Indicates high intermolecular forces; deep vacuum is necessary to prevent thermal degradation of the C-I bond. |
| Ring Strain ( γ -butyrolactone) | ~27 kJ/mol | Enthalpic driving force for the initial TMSI-mediated ring-opening reaction. |
| Si-O Bond Energy | ~798 kJ/mol | Dominant thermodynamic driver for the initial silylation step. |
Experimental Protocol: Synthesis & Isolation
The following protocol is a self-validating system designed to maximize yield while mitigating the thermodynamic instability of the primary alkyl iodide. The methodology is grounded in 1[1].
Reagents:
-
4-n-propylbutyrolactone: 103.04 g (0.805 mol)
-
Trimethylsilyl iodide (TMSI): 51 mL
-
Dichloromethane ( CH2Cl2 ): 820 mL
-
1 N HCl: 870 mL
-
Na2S2O3 (10% w/w): 300 mL
Step-by-Step Methodology:
-
Preparation & Cooling: Dissolve 103.04 g of 4-n-propylbutyrolactone in 820 mL of anhydrous CH2Cl2 in a three-necked flask under an argon atmosphere[1]. Cool the solution to 0 °C[1].
-
Causality: Argon prevents the rapid hydrolysis of TMSI by atmospheric moisture. Cooling to 0 °C thermodynamically controls the highly exothermic silylation step, preventing thermal runaway and subsequent degradation of the reactants.
-
-
TMSI Addition: Slowly add 51 mL of TMSI to the cooled solution[1].
-
Ring Opening: Remove the cooling bath and allow the solution to stir for 2 hours at room temperature[1].
-
Causality: The SN2 attack by the iodide ion requires a higher activation energy than the initial silylation. Warming to room temperature provides the necessary thermal energy ( ΔG‡ ) to drive the ring-opening to completion.
-
-
Hydrolysis & Quenching: Hydrolyze the reaction mixture by adding 870 mL of 1 N HCl, followed by 300 mL of 10% w/w Na2S2O3 [1].
-
Causality: HCl hydrolyzes the silyl ester to the free carboxylic acid. Sodium thiosulfate ( Na2S2O3 ) is critical; it acts as a reducing agent to convert any free iodine ( I2 , formed via photolytic or oxidative decomposition of iodide) back into water-soluble iodide ions ( I− ), preventing contamination of the organic phase.
-
-
Extraction & Isolation: Extract the aqueous layer with CH2Cl2 . Wash the combined organic phases with brine, dry over magnesium sulfate ( MgSO4 ), and concentrate in vacuo[1]. This affords crude 3-(iodomethyl)hexanoic acid (approx. 148.48 g), which is thermodynamically stable enough to be used in the next step without further purification[1].
Step-by-step experimental workflow for the synthesis and isolation of the intermediate.
Downstream Thermodynamic Considerations: Acid Chloride Formation
To facilitate the subsequent coupling with S-2-aminobutyramide in the Brivaracetam synthesis, the 3-(iodomethyl)hexanoic acid must be converted to its acid chloride[1]. This is achieved by reacting the crude acid (148.48 g) with thionyl chloride ( SOCl2 , 138 g) in benzene (150 mL) for 24 hours at room temperature[1].
Thermodynamic Rationale: The conversion of a carboxylic acid to an acid chloride using SOCl2 is driven by a massive entropic gain ( ΔS>0 ). The reaction produces two equivalents of gas ( SO2 and HCl ). According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), the large positive ΔS ensures that ΔG is highly negative, making the reaction irreversible. The resulting 3-(iodomethyl)hexanoic acid chloride is isolated via high-vacuum distillation (0.32 mmHg, 85-90 °C)[1] to prevent the thermal elimination of the iodide group, which would otherwise occur at atmospheric boiling temperatures.
References
- Source: blogspot.
- Title: 664305-06-0_3-(iodomethyl)hexanoic acidCAS号 ...
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-(iodomethyl)hexanoic acid (CAS 664305-06-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 3-(iodomethyl)hexanoic acid. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and provides detailed, field-proven methodologies for its full experimental characterization. The focus is on enabling researchers to handle, analyze, and utilize this compound with a strong foundation of scientific principles and safety awareness.
Molecular Structure and a Priori Considerations
3-(iodomethyl)hexanoic acid is a chiral, six-carbon carboxylic acid featuring an iodomethyl substituent at the 3-position. Its structure suggests a molecule with dual reactivity: the carboxylic acid moiety, which can undergo typical acid-base and esterification reactions, and the primary alkyl iodide, a good leaving group susceptible to nucleophilic substitution.
Caption: General workflow for the experimental characterization of 3-(iodomethyl)hexanoic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 3-(iodomethyl)hexanoic acid.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the propyl group, the methine proton at the 3-position, the diastereotopic protons of the iodomethyl group, and the methylene protons adjacent to the carbonyl group. The acidic proton of the carboxylic acid may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct carbon signals, including the carbonyl carbon, the iodinated methylene carbon (at a relatively high field), and the carbons of the hexanoic acid backbone.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption for the O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1710 cm⁻¹).
-
MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum should confirm the elemental composition. The fragmentation pattern may show a characteristic loss of iodine.
Safety and Handling
-
Corrosivity: Hexanoic acid is corrosive and can cause severe skin burns and eye damage. [1][2]It is prudent to assume that 3-(iodomethyl)hexanoic acid has similar corrosive properties.
-
Toxicity: It should be considered harmful if swallowed, inhaled, or in contact with skin. [1][2]* Handling: Always handle this compound in a well-ventilated chemical fume hood. [1]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. [1]Alkyl iodides can be light-sensitive, so storage in an amber bottle is recommended.
Conclusion
3-(iodomethyl)hexanoic acid is a valuable chiral building block with potential applications in organic synthesis and drug development. While direct experimental data on its physical properties are scarce, this guide provides a robust framework for its characterization based on predictions from analogous compounds and detailed, reliable experimental protocols. Adherence to the outlined safety and handling procedures is paramount for its safe utilization in a research setting. The experimental determination of the properties outlined herein will contribute valuable data to the chemical community and facilitate the use of this compound in future scientific endeavors.
References
-
PubChem. 3-(Iodomethyl)hexane. [Link]
-
PubChem. 3-Methylhexanoic acid. [Link]
-
The Good Scents Company. Hexanoic acid. [Link]
-
NIST. WebBook - Hexanoic acid. [Link]
-
INCHEM. ICSC 1167 - HEXANOIC ACID. [Link]
-
Cheméo. Chemical Properties of 3-Methyl hexanoic acid (CAS 3780-58-3). [Link]
-
Cheméo. Chemical Properties of Hexanoic acid. [Link]
-
Quora. What is the solubility of hexanoic acid? How can this be determined?. [Link]
Sources
3-(Iodomethyl)hexanoic Acid in Antiepileptic Drug Discovery: Synthetic Strategies and SV2A Modulation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide
Executive Summary
The evolution of antiepileptic drugs (AEDs) has been largely driven by the need to enhance target specificity while minimizing off-target central nervous system (CNS) side effects. First-generation racetams, such as levetiracetam, validated the Synaptic Vesicle Glycoprotein 2A (SV2A) as a critical therapeutic target for seizure control. However, the demand for higher potency and faster brain penetration led to the rational design of third-generation racetams, culminating in the development of Brivaracetam (Briviact) [[1]]().
At the heart of brivaracetam's superior pharmacological profile is its 4-n-propyl substitution on the pyrrolidone ring. The introduction of this lipophilic group is synthetically dependent on a highly specific and reactive intermediate: 3-(iodomethyl)hexanoic acid . This whitepaper dissects the mechanistic rationale behind SV2A modulation, the critical role of 3-(iodomethyl)hexanoic acid in AED discovery, and provides field-proven, self-validating synthetic protocols for its utilization in drug manufacturing.
Mechanistic Context: The SV2A Target and Racetam Evolution
SV2A is an integral membrane protein located in the presynaptic terminals of neurons, playing a vital role in the regulation of action-potential-dependent neurotransmitter release 2. While levetiracetam established SV2A as a viable target, its relatively low binding affinity necessitated high therapeutic doses.
Through extensive structure-activity relationship (SAR) studies, researchers discovered that adding an alkyl chain to the pyrrolidone core drastically alters the molecule's interaction with the SV2A binding pocket. The 4-n-propyl analog, brivaracetam, exhibits a 15- to 30-fold higher binding affinity to SV2A compared to levetiracetam 3. This increased lipophilicity not only enhances receptor affinity but also facilitates rapid blood-brain barrier (BBB) penetration, allowing for target engagement within minutes of administration 2.
Quantitative Pharmacological Comparison
The following table summarizes the quantitative advantages of utilizing the 3-(iodomethyl)hexanoic acid-derived propyl substitution:
| Pharmacological Parameter | Levetiracetam (LEV) | Brivaracetam (BRV) | Clinical / Experimental Implication |
| SV2A Binding Affinity (Ki) | ~600 nM | ~30 nM | 15–30x higher affinity, enabling lower therapeutic dosing 2. |
| ED50 (Audiogenic Seizures) | 30 mg/kg | 2.4 mg/kg | >10x higher in vivo potency in generalized seizure models 4. |
| ED50 (Corneal Kindling) | 7.3 mg/kg | 1.2 mg/kg | ~6x greater protection against partial-onset seizures 4. |
| Brain Permeability / Onset | ~1 hour | Within minutes | Faster target engagement due to the lipophilic propyl chain 2. |
Chemical Synthesis: The Role of 3-(Iodomethyl)hexanoic Acid
To construct the 4-n-propylpyrrolidone core of brivaracetam, chemists require an acyclic precursor that contains both a carboxylic acid (for amide formation) and a highly reactive leaving group (for ring closure). 3-(iodomethyl)hexanoic acid serves as this exact linchpin 5. The iodine atom acts as a superior soft leaving group, facilitating a rapid intramolecular SN2 cyclization under mild conditions.
Synthetic Workflow Visualization
Synthetic workflow of Brivaracetam highlighting the 3-(iodomethyl)hexanoic acid intermediate.
Experimental Protocols & Causality
The following protocols detail the generation and utilization of 3-(iodomethyl)hexanoic acid. Each step is designed as a self-validating system, ensuring high fidelity in drug synthesis 5.
Protocol 1: Regioselective Lactone Cleavage
Objective: Synthesize 3-(iodomethyl)hexanoic acid from 4-n-propylbutyrolactone.
-
Setup: In a thoroughly dried, three-necked flask under an argon atmosphere, dissolve 4-n-propylbutyrolactone (1.0 eq) in anhydrous dichloromethane ( CH2Cl2 ). Cool the system to 0 °C.
-
Reagent Addition: Dropwise, add Trimethylsilyl iodide (TMSI) (1.1 eq).
-
Causality: TMSI is utilized over aqueous hydroiodic acid (HI) because it allows for an anhydrous, mild cleavage. The highly oxophilic silicon atom attacks the hard lactone oxygen, forming a silyl ester. Concurrently, the soft iodide nucleophile regioselectively attacks the less hindered aliphatic carbon, opening the ring without inducing unwanted elimination side-reactions.
-
-
Reaction: Remove the ice bath and stir for 2 hours at room temperature.
-
Quenching: Hydrolyze the silyl ester intermediate with 1 N HCl, followed by a 10% w/w aqueous solution of Na2S2O3 .
-
Causality: Sodium thiosulfate ( Na2S2O3 ) is critical here to reduce any free iodine ( I2 ) generated during the reaction back to iodide, preventing the oxidative degradation of the product and removing dark iodine coloration.
-
-
Extraction: Extract the aqueous layer with CH2Cl2 , wash the combined organic phases with brine, dry over MgSO4 , and concentrate in vacuo.
-
Self-Validation (QC): Perform FTIR spectroscopy on the crude product. The successful ring opening is validated by the complete disappearance of the lactone C=O stretch (~1770 cm⁻¹) and the emergence of a carboxylic acid C=O stretch (~1710 cm⁻¹) alongside a broad O-H stretch.
Protocol 2: Activation to Acyl Chloride
Objective: Convert the carboxylic acid to a highly reactive electrophile for amidation.
-
Setup: In a flask fitted with a reflux condenser under argon, dissolve crude 3-(iodomethyl)hexanoic acid in anhydrous benzene.
-
Activation: Add Thionyl chloride ( SOCl2 ) (1.4 eq) and stir for 24 hours at room temperature.
-
Causality: SOCl2 is selected because its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed under vacuum. This drives the reaction to absolute completion without the need for an aqueous workup, which would immediately hydrolyze the moisture-sensitive acyl chloride back to the starting material.
-
-
Purification: Evaporate the solvents in vacuo and distill the residue (0.32 mmHg, 85-90 °C) to afford 3-(iodomethyl)hexanoic acid chloride.
-
Self-Validation (QC): Utilize GC-MS or 1H -NMR to confirm the absence of the carboxylic acid proton and verify the integrity of the iodomethyl group (ensuring no elimination to an alkene occurred during distillation).
Protocol 3: Tandem Amidation and Intramolecular SN2 Cyclization
Objective: Construct the 4-n-propylpyrrolidone core of brivaracetam.
-
Preparation of the Base Matrix: In a mechanically stirred flask at 0 °C, create a suspension of molecular sieves, powdered KOH, anhydrous Na2SO4 , tetra-n-butylammonium bromide (TBAB) (0.05 eq), and (S)-2-aminobutyramide (1.5 eq) in CH2Cl2 .
-
Causality: Molecular sieves and Na2SO4 act as rigorous desiccants to protect the incoming acyl chloride from hydrolysis. KOH serves as the base to deprotonate the amide.
-
-
Addition: Dropwise, add the 3-(iodomethyl)hexanoic acid chloride (from Protocol 2) dissolved in CH2Cl2 .
-
Cyclization: Stir for 5 hours at -5 °C, add a supplementary portion of powdered KOH, and stir overnight.
-
Causality: This is a tandem reaction. First, the primary amine of (S)-2-aminobutyramide attacks the acyl chloride to form an intermediate linear amide. Next, TBAB acts as a phase-transfer catalyst, shuttling the hydroxide ions from the solid KOH into the organic phase to deprotonate the newly formed amide nitrogen. The resulting nitrogen anion immediately undergoes an intramolecular SN2 attack on the iodomethyl carbon, displacing the iodide and closing the pyrrolidone ring.
-
-
Workup: Filter the reaction mixture through Hyflo/Celite to remove solid salts and molecular sieves, then evaporate the solvent in vacuo.
-
Self-Validation (QC): Analyze the crude mixture via Chiral HPLC to confirm the formation of the pyrrolidone ring, the absence of the linear amide intermediate, and the preservation of the (S)-stereocenter from the aminobutyramide precursor.
Conclusion
The synthesis of next-generation SV2A modulators hinges on the precise manipulation of aliphatic chains to enhance receptor affinity and pharmacokinetic properties. 3-(iodomethyl)hexanoic acid is not merely a transitional compound; it is the structural prerequisite that enables the 4-n-propyl substitution defining brivaracetam's clinical superiority over legacy racetams. By employing meticulously controlled, self-validating synthetic protocols—leveraging reagents like TMSI for regioselective cleavage and TBAB for phase-transfer cyclization—drug development professionals can ensure high-yield, scalable production of this critical antiepileptic pharmacophore.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Client Challenge [springermedizin.de]
- 4. biomedres.us [biomedres.us]
- 5. Modern Medicines: Brivaracetam | SV2A Protein Modulators| Sodium Channel Antagonists | Treatment for Partial-Onset Seizures [ayurpooja.blogspot.com]
The Strategic Application of 3-(Iodomethyl)hexanoic Acid in the Development of Advanced SV2A Ligands
For Immediate Release
[City, State] – [Date] – In the landscape of neurotherapeutics and diagnostic imaging, the synaptic vesicle glycoprotein 2A (SV2A) has emerged as a pivotal target for conditions like epilepsy and for monitoring synaptic density in neurodegenerative diseases. A key, yet often overlooked, player in the synthesis of potent SV2A ligands is the chiral intermediate, (R)-3-(iodomethyl)hexanoic acid. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this intermediate, detailing its synthesis, its role in the preparation of SV2A ligands such as Brivaracetam, and its potential in the development of radioiodinated imaging agents for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Introduction: The Significance of SV2A and the Role of Chiral Intermediates
The synaptic vesicle glycoprotein 2A (SV2A) is a transmembrane protein integral to the regulation of neurotransmitter release. Its ubiquitous expression in the presynaptic terminals of neurons makes it an exceptional biomarker for synaptic density.[1][2][3] The clinical success of SV2A-targeting antiepileptic drugs like Levetiracetam and Brivaracetam has solidified its importance as a therapeutic target.[4][5] Brivaracetam, a second-generation SV2A ligand, exhibits a higher binding affinity than Levetiracetam, a property attributed to its specific stereochemistry.[4]
The synthesis of enantiomerically pure drugs like Brivaracetam necessitates the use of chiral building blocks. (R)-3-(iodomethyl)hexanoic acid serves as a crucial intermediate in this process, enabling the stereospecific introduction of the 4-propyl substituent on the pyrrolidinone core of Brivaracetam.[6][7]
Synthesis of the Key Intermediate: (R)-3-(Iodomethyl)hexanoic Acid
The primary route to (R)-3-(iodomethyl)hexanoic acid involves the stereospecific ring-opening of a chiral lactone, (R)-4-propyldihydrofuran-2(3H)-one. The reagent of choice for this transformation is trimethylsilyl iodide (TMSI), which offers a clean and efficient conversion.
Protocol 1: Synthesis of (R)-3-(Iodomethyl)hexanoic Acid
This protocol details the ring-opening of (R)-4-propyldihydrofuran-2(3H)-one using trimethylsilyl iodide.
Materials:
-
(R)-4-propyldihydrofuran-2(3H)-one
-
Trimethylsilyl iodide (TMSI)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Deionized water
-
Saturated sodium thiosulfate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-4-propyldihydrofuran-2(3H)-one in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trimethylsilyl iodide (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0°C.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove any unreacted iodine), deionized water, and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (R)-3-(iodomethyl)hexanoic acid.
-
The crude product can be purified further by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: TMSI is highly reactive with water. Therefore, anhydrous conditions are crucial to prevent the decomposition of the reagent and ensure a high yield of the desired product.
-
Inert Atmosphere: Prevents the oxidation of TMSI.
-
Slow Addition at 0°C: The reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Sodium Thiosulfate Wash: This step is essential to remove any residual iodine, which can color the product and potentially interfere with subsequent reactions.
Application in SV2A Ligand Synthesis: The Path to Brivaracetam
(R)-3-(iodomethyl)hexanoic acid is a direct precursor to the acyl chloride intermediate, which is then coupled with the chiral amine, (S)-2-aminobutanamide, to form Brivaracetam.
Protocol 2: Synthesis of Brivaracetam from (R)-3-(Iodomethyl)hexanoic Acid
This protocol outlines the conversion of the iodo-acid to Brivaracetam.
Part A: Formation of (R)-3-(Iodomethyl)hexanoyl Chloride
Materials:
-
(R)-3-(iodomethyl)hexanoic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (R)-3-(iodomethyl)hexanoic acid in anhydrous DCM.
-
Slowly add thionyl chloride (typically 2-3 equivalents) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and then gently reflux until the evolution of gas ceases. Monitor the reaction by the disappearance of the starting carboxylic acid (e.g., by IR spectroscopy).
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude (R)-3-(iodomethyl)hexanoyl chloride is typically used immediately in the next step without further purification.
Part B: Coupling with (S)-2-Aminobutanamide
Materials:
-
Crude (R)-3-(iodomethyl)hexanoyl chloride
-
(S)-2-aminobutanamide hydrochloride
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium carbonate)
-
Anhydrous acetonitrile or another suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a separate flask, suspend (S)-2-aminobutanamide hydrochloride and the base (at least 2 equivalents) in anhydrous acetonitrile.
-
Cool the suspension to 0°C.
-
Dissolve the crude (R)-3-(iodomethyl)hexanoyl chloride in anhydrous acetonitrile and add it dropwise to the stirred suspension of the amine.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, filter off the salt byproduct and concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to workup and purification, which typically involves an aqueous wash, extraction with an organic solvent, and finally, purification by column chromatography or recrystallization to yield Brivaracetam.
Expert Insights:
The choice of an iodomethyl intermediate over its bromo- or chloro-analogs can be advantageous in certain synthetic contexts. The carbon-iodine bond is generally more reactive than the carbon-bromine or carbon-chlorine bond, which can lead to faster reaction times and milder reaction conditions in the subsequent nucleophilic substitution step. However, iodinated compounds can be less stable and more expensive.
Application in Radioiodinated SV2A Ligand Development for SPECT and PET Imaging
The presence of an iodine atom in the structure of SV2A ligands, or the potential to introduce one, opens up avenues for the development of radioiodinated tracers for SPECT and PET imaging. Radioisotopes of iodine, such as Iodine-123 for SPECT and Iodine-124 for PET, can be incorporated into these molecules.
Conceptual Framework for Radioiodination
Direct radioiodination of a molecule containing an iodomethyl group is not a standard approach. Instead, the development of radioiodinated SV2A ligands would typically involve the synthesis of a suitable precursor that can be readily radioiodinated. This could involve:
-
Iododestannylation: A common method where a trialkyltin precursor is reacted with a source of radioiodine.
-
Halogen Exchange: Displacing a different halogen (like bromine) with radioiodine, although this is less common for aryl iodides.
-
Direct Electrophilic Iodination: Introducing radioiodine onto an activated aromatic ring of the ligand.
While 3-(iodomethyl)hexanoic acid itself is not the direct precursor for radioiodination, its synthesis highlights the tolerance of the core structure to halogens, suggesting that related precursors for radioiodination could be developed. For instance, an aromatic ring could be incorporated into the ligand structure, which could then be functionalized with a trialkyltin or boronic acid group for subsequent radioiodination.
Protocol 3: General Protocol for In Vitro SV2A Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of newly synthesized ligands for SV2A.
Materials:
-
SV2A-containing membranes (from rodent brain tissue or cell lines expressing recombinant SV2A)
-
Radioligand (e.g., [³H]UCB-J or another suitable high-affinity SV2A radioligand)
-
Test compounds (unlabeled SV2A ligands)
-
Assay buffer (e.g., Tris-HCl buffer)
-
96-well microplates
-
Filtration apparatus (e.g., cell harvester)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Data Presentation
| Intermediate/Product | Typical Yield | Purity | Key Analytical Data |
| (R)-3-(Iodomethyl)hexanoic acid | >85% | >95% | ¹H NMR, ¹³C NMR, MS |
| Brivaracetam (from iodo-acid) | 60-70% | >99% (after purification) | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |
| SV2A Ligand | Binding Affinity (Ki) |
| Levetiracetam | ~1 µM |
| Brivaracetam | ~30-60 nM |
Visualization of Key Workflows
Synthesis of Brivaracetam
Caption: Experimental workflow for the in vitro SV2A radioligand displacement assay.
Conclusion
(R)-3-(iodomethyl)hexanoic acid is a valuable and versatile chiral intermediate in the development of SV2A ligands. Its efficient synthesis from a readily available chiral lactone and its reactivity make it a strategic component in the construction of complex and stereochemically defined molecules like Brivaracetam. Furthermore, while not a direct precursor for radioiodination, its use underscores the potential for developing halogenated SV2A ligands as imaging agents for SPECT and PET. The protocols and insights provided in this application note are intended to empower researchers in their efforts to develop the next generation of therapeutics and diagnostics targeting the SV2A protein.
References
- Cai, Z., et al. (2019). Development and in vivo preclinical imaging of Fluorine-18-labeled synaptic vesicle protein 2A (SV2A) PET tracers. Molecular Imaging and Biology, 21(3), 509-518.
- Kenda, B., et al. (2004). Discovery of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butanamide (ucb 34714) as a potent and broadly active antiepileptic drug. Journal of Medicinal Chemistry, 47(3), 530-549.
-
Li, S., et al. (2019). Synthesis and in vivo evaluation of a novel PET radiotracer for imaging of synaptic vesicle glycoprotein 2A (SV2A) in nonhuman primates. ACS Chemical Neuroscience, 10(3), 1545-1555. [6]4. Mercier, J., et al. (2014). Discovery of heterocyclic nonacetamide synaptic vesicle protein 2A (SV2A) ligands with single-digit nanomolar potency: opening avenues towards the first SV2A positron emission tomography (PET) ligands. ChemMedChem, 9(4), 693-698.
-
Nicolas, J. M., et al. (2016). Enabling efficient positron emission tomography (PET) imaging of synaptic vesicle glycoprotein 2A (SV2A) with a robust and one-step radiosynthesis of a highly potent 18F-labeled ligand ([18F] UCB-H). Journal of Medicinal Chemistry, 59(19), 8864-8873. [8][9][10]6. Patel, M., et al. (2021). Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones. ACS Omega, 6(42), 28063-28076. [11][12]7. Serrano, M. E., et al. (2022). In vivo imaging of synaptic density in neurodegenerative disorders with positron emission tomography. University of Cambridge. [13]8. Srivastava, A., & Kumar, A. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2353-2373. [6][7]9. Van Vliet, E. A., et al. (2009). Decreased expression of synaptic vesicle protein 2A, the binding site for levetiracetam, in human and experimental epilepsy. Epilepsia, 50(3), 422-433.
- Warnock, G. I., et al. (2014). In vivo imaging of the synaptic vesicle protein 2A in the rat brain with [11C]UCB-J. Journal of Cerebral Blood Flow & Metabolism, 34(6), 965-973.
- Zheng, M. Q., et al. (2022). Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]UCB-J in mice. European Journal of Nuclear Medicine and Molecular Imaging, 49(13), 4376-4389.
Sources
- 1. WO2016191435A1 - Processes to produce brivaracetam - Google Patents [patents.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]UCB-J in mice | bioRxiv [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Enabling Efficient Positron Emission Tomography (PET) Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) with a Robust and One-Step Radiosynthesis of a Highly Potent 18F-Labeled Ligand ([18F]UCB-H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Notes and Protocols: Reductive Amination Pathways Involving 3-(Iodomethyl)hexanoic Acid Derivatives for Advanced Drug Discovery
Introduction: Strategic Incorporation of Functional Moieties in Drug Scaffolds
In the landscape of modern drug discovery, the strategic functionalization of lead compounds is paramount to enhancing their pharmacological profiles. Reductive amination stands out as one of the most robust and versatile C-N bond-forming reactions, widely employed in the synthesis of pharmaceutical ingredients.[1][2][3] This method facilitates the construction of secondary and tertiary amines, which are prevalent motifs in a vast array of bioactive molecules.[3][4] This application note delves into the specific pathways of reductive amination involving derivatives of 3-(iodomethyl)hexanoic acid. The incorporation of this particular building block serves a dual purpose: the hexanoic acid backbone provides a flexible aliphatic chain that can be tailored for optimal ligand-receptor interactions, while the iodomethyl group introduces a reactive handle for subsequent diversification, for instance, through cross-coupling reactions.[5][6] This approach is particularly valuable for creating libraries of complex molecules for high-throughput screening in drug development programs.[7][8]
This guide provides a comprehensive overview of the mechanistic underpinnings of reductive amination, followed by detailed, field-proven protocols for the synthesis and purification of a model compound. The methodologies are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.
The Mechanism of Reductive Amination: A Two-Step Cascade
Reductive amination is fundamentally a two-stage process that converts a carbonyl group and an amine into a more substituted amine.[4][9] The reaction is typically performed as a one-pot synthesis, where the formation of an imine or iminium ion intermediate is immediately followed by its reduction.[10][11]
The initial step involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an aldehyde or ketone.[12][13] This addition forms a hemiaminal (or carbinolamine) intermediate.[12] Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).[12][14] Subsequent elimination of water leads to the formation of a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine).[12][13]
The second stage of the reaction is the reduction of the imine or iminium ion. This is where the choice of reducing agent becomes critical. A key requirement is that the reducing agent should be selective for the iminium ion over the starting carbonyl compound.[1][15] This selectivity prevents the wasteful reduction of the aldehyde or ketone to the corresponding alcohol.[13] Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[16][17][18] NaBH(OAc)₃ is often preferred due to its lower toxicity and its effectiveness under mildly acidic conditions, which also favor imine formation.[15][17][18]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a model compound, N-benzyl-3-(iodomethyl)hexan-1-amine, via reductive amination. This involves the initial preparation of the aldehyde precursor, 3-(iodomethyl)hexanal, from its corresponding carboxylic acid, followed by the reductive amination reaction.
Protocol 1: Synthesis of 3-(Iodomethyl)hexanal
This protocol outlines the conversion of 3-(iodomethyl)hexanoic acid to its corresponding aldehyde. A two-step process is employed, involving the formation of an activated ester followed by a controlled reduction.
Materials:
-
3-(Iodomethyl)hexanoic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Lithium aluminum hydride (LAH)
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Weinreb Amide Formation:
-
To a solution of 3-(iodomethyl)hexanoic acid (1.0 eq) in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) at 0 °C.
-
Add a coupling agent such as EDC (1.2 eq) portion-wise and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with 1 M HCl and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude Weinreb amide.
-
-
Reduction to Aldehyde:
-
Dissolve the crude Weinreb amide in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add a solution of LAH (1.5 eq) in diethyl ether.
-
Stir the reaction at -78 °C for 1 hour.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the precipitate and wash with diethyl ether.
-
Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure to yield 3-(iodomethyl)hexanal.
-
Protocol 2: Reductive Amination of 3-(Iodomethyl)hexanal with Benzylamine
This protocol details the one-pot reductive amination of the synthesized aldehyde with benzylamine using sodium triacetoxyborohydride.
Materials:
-
3-(Iodomethyl)hexanal
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM) for extraction
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-(iodomethyl)hexanal (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCE.
-
Stir the solution at room temperature for 20-30 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, though it is often not necessary with aldehydes.[17]
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
-
Workup:
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the reductive amination protocol.
| Parameter | Value/Range | Rationale |
| Stoichiometry (Aldehyde:Amine:Reducing Agent) | 1.0 : 1.1-1.2 : 1.5-2.0 | A slight excess of the amine helps to drive the imine formation. An excess of the reducing agent ensures complete conversion of the iminium intermediate. |
| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | DCE is often the preferred solvent for reactions with NaBH(OAc)₃.[17] |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2-12 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time. |
| Expected Yield | 70-90% | Yields can vary depending on the purity of the starting materials and the efficiency of the purification. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a small amount of acetic acid can be added to catalyze imine formation. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.
-
Side Products: The main side product is often the alcohol formed from the reduction of the starting aldehyde. This is minimized by using a selective reducing agent like NaBH(OAc)₃.[1] Over-alkylation to form a tertiary amine is also a possibility.[15]
-
Purification Challenges: The basic nature of the amine product can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (1-2%) to the eluent can help to mitigate this issue. Alternatively, an acid-base extraction can be employed to isolate the amine product.[20]
Conclusion
The reductive amination of 3-(iodomethyl)hexanoic acid derivatives represents a powerful strategy for the synthesis of functionalized aliphatic amines. The protocols outlined in this application note provide a reliable and scalable method for producing these valuable building blocks. The resulting iodinated amines are poised for further elaboration, offering a versatile platform for the rapid generation of diverse molecular scaffolds in the pursuit of novel therapeutic agents.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (n.d.). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst | Request PDF. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
Myers, A. (n.d.). Chem 115. [Link]
-
OpenBU. (2011, July 14). Reductive Amination Reaction. [Link]
-
Royal Society of Chemistry. (2024, April 17). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
ResearchGate. (n.d.). Recent Development on Catalytic Reductive Amination and Applications. [Link]
-
ACS Publications. (2020, August 19). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. [Link]
-
ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
PMC. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
ACS Publications. (2024, September 12). Imine Reductases and Reductive Aminases in Organic Synthesis. [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
ACS Publications. (2015, April 7). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
-
Frontiers. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
ACS Publications. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (n.d.).
-
PMC. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
YouTube. (2020, May 7). 09.10 Reductive Amination. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
PMC. (n.d.). A practical catalytic reductive amination of carboxylic acids. [Link]
-
PMC. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. [Link]
- Google Patents. (n.d.). EP0034924A2 - Process for preparing 3-iodomethyl cephalosporins.
- Google Patents. (n.d.).
-
Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]
-
MDPI. (2003, January 31). Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis. [Link]
-
Arkivoc. (n.d.). Hypervalent iodine(III) reagents in organic synthesis. [Link]
-
MDPI. (n.d.). The Molecular Structure and Self-Assembly Behavior of Reductive Amination of Oxidized Alginate Derivative for Hydrophobic Drug Delivery. [Link]
-
PMC. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]
-
MDPI. (2024, November 1). Special Issue “Drug Discovery and Application of New Technologies”. [Link]
-
PMC. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Sodium cyanoborohydride [organic-chemistry.org]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 17. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. organic-chemistry.org [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Reddit - Please wait for verification [reddit.com]
dichloromethane extraction protocol for crude 3-(iodomethyl)hexanoic acid
An Application Note and Protocol for the Dichloromethane Extraction of Crude 3-(Iodomethyl)hexanoic Acid
Abstract
This document provides a comprehensive, field-tested protocol for the purification of crude 3-(iodomethyl)hexanoic acid using dichloromethane-based liquid-liquid extraction. The core of this method relies on the principles of acid-base chemistry to selectively partition the target carboxylic acid between immiscible aqueous and organic phases, effectively separating it from non-acidic impurities. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed, step-by-step workflow, the scientific rationale behind each manipulation, and critical safety considerations.
Principle of the Method: pH-Mediated Solubility Switching
The purification of 3-(iodomethyl)hexanoic acid from a crude reaction mixture is achieved by exploiting the reversible conversion between its acidic and salt forms. This process, known as acid-base extraction, manipulates the compound's solubility.[1]
-
In its protonated form (R-COOH) , 3-(iodomethyl)hexanoic acid is a neutral organic molecule. The nonpolar hexyl chain and iodomethyl group contribute to its preferential solubility in organic solvents like dichloromethane (DCM) and low solubility in water.
-
In its deprotonated form (R-COO⁻ Na⁺) , achieved by adding a base, the molecule becomes an ionic salt. This ionic character dramatically increases its solubility in the aqueous phase while making it insoluble in the nonpolar organic phase.
This protocol utilizes a weak base, sodium bicarbonate (NaHCO₃), to selectively deprotonate the target carboxylic acid (pKa ≈ 4-5) without affecting less acidic impurities. The resulting water-soluble carboxylate salt is isolated in the aqueous layer. Subsequently, the aqueous layer is acidified, converting the salt back into its protonated, organic-soluble acid form, which can then be re-extracted into a fresh volume of dichloromethane.[1][2]
Materials and Reagents
| Equipment | Reagents & Solvents |
| Separatory Funnel (2-3x sample volume) | Dichloromethane (DCM, CH₂Cl₂) |
| Erlenmeyer Flasks (various sizes) | Saturated Sodium Bicarbonate (NaHCO₃) Solution |
| Glass Funnel | Hydrochloric Acid (HCl), 1 M and 6 M solutions |
| pH Paper or pH meter | Saturated Sodium Chloride (NaCl) Solution (Brine) |
| Ring Stand and Clamp | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) |
| Beakers | Deionized Water |
| Graduated Cylinders | 10% Sodium Thiosulfate (Na₂S₂O₃) Solution (Optional) |
| Rotary Evaporator (optional) | |
| Round Bottom Flask |
Critical Safety Precautions
Dichloromethane (DCM) is a volatile and hazardous solvent. All operations involving DCM must be performed inside a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and double-layered nitrile gloves or a combination of nitrile and neoprene gloves, as DCM can readily penetrate single nitrile gloves.[4][5]
-
Inhalation: DCM is harmful if inhaled and may cause drowsiness or dizziness.[6] Ensure the work area is well-ventilated.[4]
-
Storage: Store DCM in tightly sealed containers in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[4]
-
Spills: In the event of a spill, evacuate the area, ensure it is well-ventilated, and clean it up using absorbent materials while wearing appropriate PPE.[7]
3-(iodomethyl)hexanoic acid and potential iodine impurities should be handled with care.
-
Contact: Avoid contact with skin and eyes.[4]
-
Iodine: If the crude mixture has a brown or purple color, residual iodine (I₂) may be present. This can be quenched with a sodium thiosulfate wash.[8]
Detailed Extraction Protocol
This protocol assumes a starting crude mixture dissolved or suspended in an organic solvent from a previous reaction step. If the crude material is a solid or oil, begin at Step 1.
Phase 1: Initial Dissolution and Deprotonation
-
Dissolution: Dissolve the crude 3-(iodomethyl)hexanoic acid in a volume of dichloromethane approximately 5-10 times the volume of the crude material. Transfer this solution to an appropriately sized separatory funnel.
-
Iodine Quench (Optional): If the organic solution is colored brown or purple due to the presence of elemental iodine (I₂), add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and shake.[8] Continue adding dropwise until the color disappears. Drain and discard the lower aqueous layer. This step converts I₂ to colorless iodide (I⁻).
-
First Basic Extraction: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to the volume of the DCM solution. Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure buildup from CO₂ evolution.
-
Causality: The bicarbonate reacts with the carboxylic acid to form carbonic acid, which decomposes into CO₂ and water. Venting is crucial to prevent dangerous pressure buildup.
-
-
Mixing: Close the stopcock and shake the funnel gently for 1-2 minutes, venting frequently. Allow the layers to fully separate. Dichloromethane is denser than water, so the organic layer will be on the bottom.[2]
-
Separation: Carefully drain the lower organic layer (containing neutral impurities) into a clean Erlenmeyer flask labeled "Organic Layer 1". Drain the upper aqueous layer (containing the sodium 3-(iodomethyl)hexanoate salt) into a separate flask labeled "Aqueous Extract".
-
Repeat Extraction: Pour the organic layer back into the separatory funnel and repeat the extraction (steps 3-5) two more times with fresh portions of saturated NaHCO₃ solution. Combine all aqueous extracts into the "Aqueous Extract" flask.
-
Rationale: Multiple extractions with smaller volumes of solvent are more efficient at transferring the solute than a single extraction with a large volume.[1]
-
Phase 2: Acidification and Re-extraction
-
Acidification: Cool the combined "Aqueous Extract" in an ice-water bath. Slowly add 6 M HCl dropwise while stirring. Continue adding acid until the solution is strongly acidic (pH 1-2), as confirmed with pH paper.[2]
-
Mechanism: The strong acid protonates the carboxylate salt (R-COO⁻ Na⁺), regenerating the neutral carboxylic acid (R-COOH). The product may appear as a white precipitate or an oily emulsion.
-
-
Product Extraction: Add a fresh portion of dichloromethane to the acidified aqueous solution (in the separatory funnel). Shake vigorously for 1-2 minutes, venting occasionally.
-
Isolate Product Layer: Allow the layers to separate. Drain the lower DCM layer, which now contains the purified 3-(iodomethyl)hexanoic acid, into a new, clean Erlenmeyer flask labeled "Purified Organic Layer".
-
Repeat Product Extraction: Extract the aqueous layer two more times with fresh portions of DCM. Combine all "Purified Organic Layer" extracts.
Phase 3: Washing and Drying
-
Brine Wash: Pour the combined "Purified Organic Layer" extracts back into the separatory funnel. Add an equal volume of saturated NaCl solution (brine) and shake. Allow the layers to separate, then drain and discard the upper aqueous brine layer.
-
Purpose: The brine wash helps to remove the bulk of the dissolved water from the organic layer, making the final drying step more efficient.[9]
-
-
Drying: Transfer the washed DCM solution to a clean, dry Erlenmeyer flask. Add a scoop of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Swirl the flask. The drying agent will clump as it absorbs water. Continue adding small portions of the drying agent until some of it remains free-flowing, indicating that all the water has been absorbed.[11] Let it sit for 10-15 minutes.[8]
-
Filtration: Filter the dried solution through a fluted filter paper or a cotton plug in a funnel into a pre-weighed round-bottom flask to remove the drying agent. Rinse the drying agent with a small amount of fresh DCM to recover any adsorbed product.
Phase 4: Solvent Removal
-
Concentration: Remove the dichloromethane solvent using a rotary evaporator. Be mindful that DCM has a low boiling point (40 °C).[3] The final product, purified 3-(iodomethyl)hexanoic acid, will remain in the flask as an oil or solid.
-
Final Drying: For residual solvent removal, the flask can be placed under high vacuum for several hours.
Workflow Visualization
Caption: Workflow diagram of the acid-base extraction for purifying 3-(iodomethyl)hexanoic acid.
References
- Vertex AI Search. (2023, August 25). Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals.
- Echo Chemical. (2015, February 20). Dichloromethane (Methylene Chloride)
- University of Rochester, Department of Chemistry. Remove Sticky Reagents.
- Unknown Author. Experiment 8: Extraction.
- Chemos GmbH & Co.KG. (2021, July 28).
- National Institutes of Health, Office of Research Services. DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride).
- International Chemical Safety Cards (ICSCs). (2017, April). ICSC 0058 - DICHLOROMETHANE.
- Unknown Author.
- Nichols, L. (2024, August 15). 3.2: Drying Agents. Chemistry LibreTexts.
- Unknown Author.
- University of Rochester, Department of Chemistry. Workup Troubleshooting.
- BenchChem. Technical Support Center: Purification of (R)-3-(bromomethyl)hexanoic acid.
- Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. labproinc.com [labproinc.com]
- 4. ehs.com [ehs.com]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. ICSC 0058 - DICHLOROMETHANE [chemicalsafety.ilo.org]
- 7. chemos.de [chemos.de]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing TMSI Cleavage for 3-(Iodomethyl)hexanoic Acid Synthesis
Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 3-(iodomethyl)hexanoic acid . This specific chemical intermediate is a critical chiral building block in the pharmaceutical development of SV2A ligands, most notably the antiepileptic drug Brivaracetam 1, 2.
The transformation relies on the nucleophilic ring-opening of a lactone precursor—specifically 4-propyl-dihydrofuran-2(3H)-one—using the highly reactive reagent trimethylsilyl iodide (TMSI) 3. Because TMSI is notoriously sensitive to moisture and light 4, researchers frequently encounter issues with depressed yields, iodine contamination, and incomplete cleavage. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to optimize your yield.
Mechanistic Pathway & Workflow
To optimize a reaction, you must first understand the causality of the reagents. TMSI acts dualistically as a hard Lewis acid and a soft nucleophile .
-
Coordination: The silicon atom in TMSI coordinates to the lactone's carbonyl oxygen. This pulls electron density away from the ring, highly activating the adjacent carbon atoms toward nucleophilic attack.
-
SN2 Cleavage: The liberated iodide ion (I⁻) performs a regioselective SN2 attack on the less sterically hindered C4 position of the lactone, breaking the C-O bond and opening the ring to form a silyl ester intermediate [[2]]().
-
Hydrolysis: The addition of aqueous acid hydrolyzes the labile silyl ester, yielding the final 3-(iodomethyl)hexanoic acid 1.
Reaction workflow for TMSI-mediated lactone cleavage to 3-(iodomethyl)hexanoic acid.
Validated Step-by-Step Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met. The scale provided is based on standardized industrial batch parameters (approx. 0.8 mol scale) 1.
Step 1: Equipment & Reagent Preparation
-
Action: Flame-dry a three-necked flask fitted with a magnetic stirrer and an argon inlet.
-
Causality: TMSI reacts violently with ambient moisture to form hexamethyldisiloxane and corrosive HI gas, destroying the reagent before it can cleave the lactone.
-
Validation Check: Test the anhydrous CH₂Cl₂ solvent with a Karl Fischer titrator or moisture indicator strip. Moisture must be < 50 ppm .
Step 2: Substrate Dissolution & Cooling
-
Action: Under argon, dissolve 4-n-propylbutyrolactone (103.04 g, 0.805 mol) in anhydrous CH₂Cl₂ (820 mL). Cool the solution to 0 °C using an ice bath 1.
-
Causality: The initial coordination of TMSI to the lactone is highly exothermic. Pre-cooling prevents localized heating that causes the elimination of the newly formed iodide, which would result in unwanted alkene byproducts.
Step 3: TMSI Addition
-
Action: Slowly add TMSI (51 mL, ~1.2 eq) dropwise over 30 minutes to the 0 °C solution [[1]]().
-
Validation Check: The solution should remain clear or turn slightly yellow. A rapid shift to dark brown indicates immediate TMSI degradation (presence of I₂).
Step 4: Ring Cleavage (Reaction)
-
Action: Remove the ice bath. Stir the solution for exactly 2 hours at room temperature (20–25 °C) 1.
-
Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The lactone precursor spot must be completely consumed before proceeding.
Step 5: Dual-Quench (Critical Step)
-
Action: Cool the flask back to 0 °C. First, hydrolyze the intermediate by slowly adding 1 N HCl (870 mL). Second, add a 10% w/w aqueous solution of sodium thiosulfate (Na₂S₂O₃, 300 mL) [[1]]().
-
Causality: HCl cleaves the silyl ester to yield the target carboxylic acid. Na₂S₂O₃ acts as a reducing agent, converting any free iodine (I₂, which causes product degradation and discoloration) back into water-soluble iodide ions (I⁻).
-
Validation Check: The organic layer must transition from a dark purple/brown color to a pale yellow or colorless state. If it remains purple, add more Na₂S₂O₃.
Step 6: Isolation
-
Action: Separate the aqueous layer and extract it twice with CH₂Cl₂. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford crude 3-(iodomethyl)hexanoic acid 1.
Troubleshooting & FAQs
Q1: My isolated yield is consistently dropping below 60% despite using a fresh bottle of TMSI. What is causing this? A1: The most common culprit is microscopic moisture in your CH₂Cl₂. Because TMSI reacts with H₂O at a diffusion-controlled rate, even 200 ppm of water will consume a significant percentage of your reagent, generating HI. While HI can theoretically cleave lactones, it is far less efficient than TMSI and often leads to incomplete conversion. Fix: Distill your CH₂Cl₂ over calcium hydride (CaH₂) immediately prior to use, or use fresh molecular sieves.
Q2: The crude 3-(iodomethyl)hexanoic acid is dark purple and degrades over time. How do I stabilize it? A2: The dark purple color is a definitive indicator of free iodine (I₂) contamination 1. Alkyl iodides are sensitive to light and will slowly undergo homolytic cleavage to generate more iodine radicals, creating a runaway degradation loop. Fix: Ensure your Na₂S₂O₃ quench is thoroughly agitated. If the product is already isolated, redissolve it in an organic solvent, wash it again with 10% Na₂S₂O₃ until colorless, dry, and store the final product in an amber flask at -20 °C under argon.
Q3: Can I generate TMSI in situ to avoid handling the sensitive neat reagent? A3: Yes. Generating TMSI in situ using Trimethylsilyl chloride (TMSCl) and Sodium Iodide (NaI) in acetonitrile is a common workaround. However, for this specific lactone cleavage, the presence of precipitated NaCl salts and the shift to a more polar solvent (acetonitrile) often alters the SN2 kinetics. You will likely observe a 10-15% reduction in overall yield compared to using neat TMSI in CH₂Cl₂. If scaling up for Brivaracetam precursors, neat TMSI is strongly recommended for optimal purity 3.
Q4: Is it possible to substitute TMSI with TMSBr to form the bromo-analog instead? A4: Yes, Trimethylsilyl bromide (TMSBr) can be used to synthesize (R)-3-(bromomethyl)hexanoic acid, which is an alternative precursor. However, TMSBr is a significantly weaker nucleophile than TMSI. The reaction will require a Lewis acid catalyst (like anhydrous ZnCl₂) and elevated temperatures (70-80 °C in toluene) to force the ring opening 4.
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity of 3-(iodomethyl)hexanoic acid. Use this matrix to benchmark your own experimental results.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Condition C (Aggressive) |
| TMSI Equivalents | 1.0 eq | 1.2 eq | 1.5 eq |
| Temperature Profile | Constant Room Temp | 0 °C addition → RT stir | 0 °C → 40 °C (Reflux) |
| Solvent Moisture | > 200 ppm | < 50 ppm | < 50 ppm |
| Quench Reagents | H₂O only | 1 N HCl + 10% Na₂S₂O₃ | 1 N HCl + 10% Na₂S₂O₃ |
| Observed Yield | 45 - 55% | 88 - 92% | 65 - 70% |
| Product Purity | < 75% (Heavy I₂ contam.) | > 95% (Colorless/Pale) | ~80% (Elimination byproducts) |
References
-
[1] Brivaracetam | SV2A Protein Modulators | Sodium Channel Antagonists. Blogspot. Available at:
-
[2] Brivaracetam. SV2A ligand, Antiepileptic drug. Portico. Available at:
-
[3] Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. NIH PMC. Available at:
-
[4] A Comparative Guide to Alternative Reagents for the Synthesis of (R)-3-(bromomethyl)hexanoic Acid. Benchchem. Available at:
Sources
Technical Support Center: Troubleshooting Low Conversion to 3-(Iodomethyl)hexanoic Acid
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 3-(iodomethyl)hexanoic acid —a critical intermediate in the production of SV2A ligands such as Brivaracetam.
The standard synthetic route involves the ring-opening of 4-propyl-dihydrofuran-2-one (often referred to as 4-n-propylbutyrolactone) using trimethylsilyl iodide (TMSI). While conceptually straightforward, this transformation is notoriously sensitive to moisture, pH, and temperature, frequently resulting in stalled conversions or product reversion.
Mechanistic Overview
To troubleshoot effectively, one must understand the exact sequence of bond cleavage and formation. TMSI acts as a potent Lewis acid, silylating the lactone carbonyl oxygen. This activates the gamma-carbon (C5) for a nucleophilic attack by the iodide ion, opening the ring to form a silyl ester intermediate. Subsequent aqueous hydrolysis yields the target carboxylic acid.
Figure 1: Mechanistic pathway of lactone ring-opening via TMSI to form 3-(iodomethyl)hexanoic acid.
Expert Q&A: Diagnosing Reaction Failures
Q1: Why is my reaction stalling with high amounts of unreacted 4-propyl-dihydrofuran-2-one? A1: This is almost exclusively a reagent integrity issue. TMSI is highly susceptible to hydrolysis. Even trace moisture in your dichloromethane (CH 2 Cl 2 ) solvent will rapidly hydrolyze TMSI into hexamethyldisiloxane (HMDO) and hydrogen iodide (HI). While HI can theoretically open lactones, it requires harsh refluxing conditions, whereas intact TMSI operates efficiently at room temperature due to the strong Lewis acidity of the silicon atom (). Causality & Fix: If Karl Fischer titration of your solvent reads >50 ppm water, dry it over activated 4Å molecular sieves. Alternatively, bypass commercial TMSI degradation entirely by generating it in situ using chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) ().
Q2: The reaction goes to completion according to in-process monitoring, but the product reverts back to the lactone during the aqueous workup. What is the mechanism, and how do I stop it? A2: You are observing a classic 5-exo-tet intramolecular cyclization. 3-(iodomethyl)hexanoic acid contains both a nucleophile (the carboxylic acid) and an electrophile (the primary alkyl iodide). If the pH during your aqueous quench rises above the pKa of the acid (~4.5), it deprotonates to form a carboxylate anion. This anion acts as a powerful internal nucleophile, attacking the iodomethyl carbon and displacing the iodide to re-form the 5-membered lactone ring. Causality & Fix: The workup must be strictly acidic and cold. Quench the reaction mixture with cold 1N HCl at 0 °C to ensure the intermediate silyl ester hydrolyzes directly to the protonated carboxylic acid, which is a vastly inferior nucleophile compared to the carboxylate. Maintain pH < 2 until the organic layer is fully separated ().
Q3: My crude mixture is dark brown and contains multiple unidentifiable byproducts. How do I prevent this? A3: The dark brown color indicates the presence of free iodine (I 2 ). TMSI is sensitive to light and thermal degradation, homolytically cleaving to form silyl radicals and iodine. Free iodine can lead to unwanted alpha-halogenation or oxidative side reactions. Causality & Fix: Shield the reaction vessel from light using aluminum foil. During the quench, incorporate a 10% w/w sodium thiosulfate (Na 2 S 2 O 3 ) solution. Thiosulfate acts as a reducing agent, converting I 2 into water-soluble, colorless iodide ions (I − ), which are easily washed away in the aqueous phase.
Quantitative Troubleshooting Matrix
Use the following data-driven matrix to rapidly correlate your analytical findings with corrective actions.
| Symptom | Analytical Metric | Root Cause | Corrective Action |
| Stalled Conversion | GC/MS: >10% unreacted lactone peak | Moisture degraded TMSI (forming HMDO + HI). | Use fresh TMSI or generate in situ; ensure CH 2 Cl 2 KF < 50 ppm. |
| Product Reversion | HPLC: Product peak decreases, Lactone peak increases over time | pH > 4.5 during quench allows carboxylate-driven 5-exo-tet cyclization. | Quench with 1N HCl at 0 °C; strictly maintain pH < 2 during extraction. |
| Discoloration & Low Yield | Visual: Dark brown organic layer; NMR: complex multiplet baseline | Light/heat degradation of TMSI to I 2 triggering side reactions. | Shield reactor from light; quench with 10% w/w Na 2 S 2 O 3 to reduce I 2 . |
| Persistent Intermediate | 1 H NMR: Sharp singlet at ~0.3 ppm (TMS group) | Incomplete hydrolysis of the silyl ester intermediate. | Increase vigorous stirring time during the aqueous acidic quench (min 2 hours). |
Diagnostic Decision Tree
Figure 2: Decision tree for diagnosing and resolving low conversion rates in TMSI-mediated lactone cleavage.
Self-Validating Experimental Protocol
To ensure high conversion and prevent product reversion, follow this rigorously structured methodology. This protocol acts as a self-validating system by incorporating mandatory analytical checkpoints.
Step 1: System Preparation and Validation
-
Flame-dry a three-necked round-bottom flask under a continuous stream of Argon. Shield the flask with aluminum foil.
-
Add anhydrous CH 2 Cl 2 (10 volumes relative to lactone).
-
Validation Checkpoint: Perform a Karl Fischer titration on the solvent in the flask. Proceed only if H 2 O < 50 ppm.
Step 2: Reagent Addition
-
Charge the flask with 4-propyl-dihydrofuran-2-one (1.0 equiv). Cool the solution to 0 °C using an ice bath.
-
Dropwise, add TMSI (1.2 equiv) via a syringe pump over 30 minutes to manage the mild exotherm.
Step 3: Reaction Execution
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
-
Validation Checkpoint: Pull a 50 µL aliquot, quench in 1 mL of cold CH 3 CN, and analyze via GC/MS. The lactone peak should be <2% relative to the silyl ester intermediate.
Step 4: Acidic Reductive Quench (Critical Step)
-
Cool the reaction mixture back to 0 °C.
-
Vigorously stir and slowly add 1N HCl (10 volumes) to hydrolyze the silyl ester and protonate the acid.
-
Immediately add a 10% w/w aqueous solution of Na 2 S 2 O 3 (3 volumes) until the organic layer turns from dark brown to pale yellow/colorless.
-
Validation Checkpoint: Test the aqueous phase with pH paper. It must read pH < 2. If not, add more 1N HCl.
Step 5: Isolation
-
Transfer to a separatory funnel and separate the phases.
-
Extract the aqueous layer with CH 2 Cl 2 (2 × 5 volumes).
-
Combine the organic phases, wash with brine (5 volumes), dry over anhydrous MgSO 4 , and filter.
-
Concentrate in vacuo (bath temperature strictly <30 °C to prevent thermal cyclization) to afford crude 3-(iodomethyl)hexanoic acid.
References
-
Kenda, B. M., et al. "Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity." Journal of Medicinal Chemistry (2004).[Link]
-
Jung, M. E., & Lyster, M. A. "Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis." Journal of the American Chemical Society (1977).[Link]
-
Olah, G. A., et al. "Iodotrimethylsilane—a versatile synthetic reagent." Tetrahedron (1982).[Link]
improving enantiomeric excess in (S)-3-(iodomethyl)hexanoic acid preparation
A Guide to Improving Enantiomeric Excess in Synthesis and Purification
Welcome to the technical support guide for the preparation of (S)-3-(iodomethyl)hexanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this chiral intermediate and aiming to achieve high levels of enantiomeric purity. As a key building block in various synthetic pathways, including for pharmacologically active molecules, ensuring high enantiomeric excess (ee) is critical for downstream success and final product efficacy.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you diagnose and solve common issues related to enantioselectivity in your experiments.
Troubleshooting Guide: Diagnosing and Solving Low Enantiomeric Excess
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The following section is structured as a series of common problems and provides a systematic approach to identifying and resolving the root cause.
Q1: My reaction produced (S)-3-(iodomethyl)hexanoic acid with a low enantiomeric excess. What are the first things I should check?
When faced with suboptimal ee, it is crucial to start with a systematic review of the fundamental experimental parameters. Simple errors or overlooked details are often the culprits.[1]
-
Reagent and Solvent Purity: Verify the purity of all starting materials, reagents, and catalysts. Non-obvious impurities can sometimes interfere with the catalytic cycle or act as competing substrates.[2] Ensure that all solvents are anhydrous and of the appropriate grade, as trace amounts of water can deactivate sensitive catalysts and reagents.[1]
-
Catalyst Integrity: If using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). If the catalyst or chiral ligand was synthesized in-house, re-verify its structure and purity using techniques like NMR or X-ray crystallography.[1]
-
Reaction Temperature: Temperature is a critical parameter that directly influences the energy difference between the diastereomeric transition states.[2] Even minor fluctuations can significantly impact enantioselectivity. Ensure your reaction is maintained at a stable, controlled temperature.
-
Stoichiometry and Concentration: Double-check all measurements and calculations. Incorrect stoichiometry can lead to side reactions, while concentration can affect catalyst aggregation or the formation of off-cycle intermediates, both of which can diminish enantioselectivity.[1]
Q2: I suspect my chiral catalyst's performance is degrading. How can I confirm this and what are the optimization strategies?
The catalyst system is the heart of an asymmetric reaction. Its performance dictates the stereochemical outcome.
-
Run a Control Reaction: A reliable method to test catalyst activity is to run a control experiment with a well-established substrate that is known to produce a high ee with your specific catalyst system.[1] If this control reaction also fails, it strongly points to a problem with the catalyst itself.
-
Optimize Catalyst Loading: The amount of catalyst used can be a critical factor. Both insufficient and excessive catalyst loading can sometimes lead to a decrease in ee.[2] It is advisable to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration for your specific transformation.
-
Consider the Achiral Counterion: In reactions involving ionic catalysts, such as Brønsted acid-catalyzed iodolactonizations, the achiral counterion can have a profound impact on enantioselectivity.[3] Modulating the counterion (e.g., by using different acid additives) can fine-tune the catalyst's steric and electronic environment, leading to improved results.
Q3: How significantly do solvent and temperature affect the ee, and what is a good strategy for their optimization?
Solvent and temperature are powerful levers for optimizing enantioselectivity. Their effects are interconnected and should be evaluated systematically.
-
Temperature Screening: Generally, lower reaction temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to the small energy differences between competing diastereomeric transition states.[1][2] A good strategy is to perform the reaction at a range of temperatures (e.g., 25°C, 0°C, -20°C, -78°C) to identify the optimal balance between reaction rate and enantioselectivity.
-
Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[4] Screening a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, acetone, THF) is highly recommended.[5] In some cases, a mixture of solvents can provide the best results.[5]
Table 1: Hypothetical Data for Optimizing an Asymmetric Iodolactonization Reaction
| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 25 | Dichloromethane (DCM) | 10 | 95 | 65 |
| 2 | 0 | Dichloromethane (DCM) | 10 | 92 | 78 |
| 3 | -20 | Dichloromethane (DCM) | 10 | 88 | 85 |
| 4 | -20 | Toluene | 10 | 85 | 81 |
| 5 | -20 | Acetone/DCM (1:1) | 10 | 90 | 92 |
| 6 | -20 | Acetone/DCM (1:1) | 5 | 86 | 93 |
Q4: The enantiomeric excess of my product is still below 99% after optimizing the synthesis. What are my options for enantiopurification?
When asymmetric synthesis yields a product of moderate to high ee, a final purification step is often necessary to achieve >99.5% ee.
-
Classical Resolution via Diastereomeric Salt Formation: This is a robust and widely used industrial method for purifying chiral acids.[6][7] The scalemic acid is reacted with an enantiomerically pure chiral base (e.g., (S)-(-)-α-methylbenzylamine, ephedrine) to form a pair of diastereomeric salts.[8][9] These salts have different physical properties, most importantly solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent.[6] The purified salt is then treated with an acid to release the enantiomerically pure carboxylic acid.
-
Preparative Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used not only for analysis but also for purification.[10] While highly effective, this method is often more expensive and less scalable than crystallization-based methods.
-
Preferential Crystallization: For some compounds, it is possible to induce the crystallization of a single enantiomer directly from a supersaturated solution of the racemate, a process known as resolution by entrainment.[7]
Workflow for Troubleshooting Low Enantiomeric Excess
The following diagram outlines a logical workflow for addressing suboptimal enantioselectivity.
Caption: A systematic workflow for diagnosing and improving low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it critical for this molecule?
Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[2] It quantifies how much more of one enantiomer is present compared to the other. For instance, a sample containing 98% of the (S)-enantiomer and 2% of the (R)-enantiomer has an ee of 96%.
The importance of high ee is paramount in the pharmaceutical industry. Different enantiomers of a drug can have vastly different biological activities. One enantiomer may be therapeutic, while the other could be inactive or, in some cases, cause harmful side effects, as famously demonstrated by the thalidomide tragedy.[11] (S)-3-(iodomethyl)hexanoic acid is a precursor to molecules like (S)-Pregabalin, where only the (S)-enantiomer possesses the desired anticonvulsant activity.[12] Therefore, starting with an intermediate of high enantiomeric purity is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: What are the best analytical methods for determining the ee of (S)-3-(iodomethyl)hexanoic acid?
Accurate determination of ee is fundamental to any work in asymmetric synthesis. Several reliable methods are available.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.[2][13]
-
Direct Method: The sample is run on a column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10]
-
Indirect Method: The carboxylic acid is first derivatized by reacting it with an enantiomerically pure reagent (e.g., a chiral amine) to form a pair of diastereomers.[8] These diastereomers can then be separated on a standard (achiral) HPLC column.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This method relies on converting the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum. This is achieved by:
-
Chiral Derivatizing Agents (CDAs): Reacting the acid with a CDA like Mosher's acid or a chiral amine to form diastereomeric esters or amides.[8][14][15] The integration of the distinct proton (¹H) or fluorine (¹⁹F) signals for each diastereomer allows for precise quantification of the ee.
-
Chiral Solvating Agents (CSAs) or Shift Reagents: These reagents form transient, non-covalent diastereomeric complexes with the analyte, causing a chemical shift difference between the signals of the two enantiomers.[2]
-
Table 2: Comparison of Common Methods for Enantiomeric Excess Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC (Direct) | Differential interaction with a Chiral Stationary Phase (CSP).[13] | High accuracy and resolution; direct analysis without derivatization. | Requires specialized and often expensive chiral columns; method development can be time-consuming. |
| HPLC (Indirect) | Derivatization to form separable diastereomers on an achiral column.[8][10] | Uses standard, less expensive achiral columns; can enhance detection sensitivity. | Requires an additional reaction step; derivatizing agent must be enantiomerically pure; risk of kinetic resolution. |
| NMR with CDAs | Derivatization to form diastereomers with distinct NMR signals.[15] | Provides structural confirmation; highly quantitative; does not require chromatographic separation. | Requires enantiomerically pure derivatizing agent; potential for signal overlap; requires relatively more sample. |
Experimental Protocol: Enantiomeric Enrichment by Diastereomeric Salt Resolution
This protocol provides a general procedure for the purification of a scalemic carboxylic acid using a chiral amine.
Objective: To increase the enantiomeric excess of (S)-3-(iodomethyl)hexanoic acid from ~90% ee to >99% ee.
Materials:
-
(S)-3-(iodomethyl)hexanoic acid (~90% ee)
-
(S)-(-)-α-Methylbenzylamine (>99% purity)
-
Ethyl Acetate (reagent grade)
-
Toluene (reagent grade)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve 10.0 g of the enantiomerically enriched (S)-3-(iodomethyl)hexanoic acid in 100 mL of ethyl acetate.
-
Warm the solution gently to 40-50°C to ensure complete dissolution.
-
In a separate beaker, dissolve 0.5 equivalents of (S)-(-)-α-methylbenzylamine (relative to the minor (R)-acid enantiomer) in 20 mL of ethyl acetate. Note: The goal is to form a salt preferentially with the undesired (R)-enantiomer.
-
Slowly add the amine solution to the warm carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to promote crystallization of the diastereomeric salt.
-
-
Isolation of the Purified Mother Liquor:
-
Filter the crystalline solid (the diastereomeric salt of the undesired (R)-acid) and wash the solid with a small amount of cold ethyl acetate.
-
Collect the filtrate (mother liquor), which is now further enriched in the desired (S)-3-(iodomethyl)hexanoic acid.
-
-
Liberation of the Free Acid:
-
Transfer the filtrate to a separatory funnel and wash it three times with 2M HCl to remove any remaining chiral amine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the highly enriched (S)-3-(iodomethyl)hexanoic acid.
-
-
Analysis:
-
Determine the final enantiomeric excess of the purified acid using chiral HPLC or NMR with a chiral derivatizing agent.
-
The process can be repeated if the desired ee is not yet achieved.
-
Principle of Diastereomeric Salt Resolution
This diagram illustrates how a racemic or scalemic mixture of a chiral acid is separated using a single enantiomer of a chiral base.
Caption: The process of separating enantiomers by forming and crystallizing diastereomeric salts.
References
-
Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964. Available from: [Link]
-
ResearchGate. Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids | Request PDF. Available from: [Link]
-
Wang, Y., et al. (2004). Enantioselective Iodolactonization Catalyzed by Chiral Quaternary Ammonium Salts Derived from Cinchonidine. The Journal of Organic Chemistry, 69(8), 2860-2863. Available from: [Link]
-
Singh, T., et al. (2011). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry, 76(24), 10145-10153. Available from: [Link]
-
Dobish, M. C., & Johnston, J. N. (2012). Achiral Counterion Control of Enantioselectivity in a Brønsted Acid Catalyzed Iodolactonization. Journal of the American Chemical Society, 134(14), 6068-6071. Available from: [Link]
-
Sánchez, C. A., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 226-231. Available from: [Link]
-
Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. International Journal of Chemical Sciences, 16(1), 246. Available from: [Link]
-
Vezin, R. J., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13746-13752. Available from: [Link]
-
Deshpande, P. B., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 51B, 1469-1474. Available from: [Link]
-
Wolf, C., et al. (2004). Enantioselective Sensing of Chiral Carboxylic Acids. Journal of the American Chemical Society, 126(46), 15034-15035. Available from: [Link]
-
Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. Available from: [Link]
-
ResearchGate. An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | Request PDF. Available from: [Link]
- Google Patents. WO2011077463A1 - Process for preparing pregabalin and its intermediate.
-
Nakajima, K., et al. (2014). The Role of Ni-Carboxylate During Catalytic Asymmetric Iodolactonization Using PyBidine-Ni(OAc)2. Chemistry Letters, 43(11), 1732-1734. Available from: [Link]
-
RSC Publishing. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]
-
Snyder, S. A., et al. (2022). Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. Chemical Science, 13(26), 7863-7869. Available from: [Link]
-
Johansson, A., et al. (2012). Asymmetric Iodolactonization Utilizing Chiral Squaramides. Organic Letters, 14(23), 6012-6015. Available from: [Link]
-
Sharma, P., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available from: [Link]
-
Patsnap. Preparation method of pregabalin intermediate. Available from: [Link]
-
Slideshare. Asymmetric reactions_synthesis. Available from: [Link]
-
Shodhganga. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available from: [Link]
-
Wang, D., et al. (2019). Direct Enantioselective and Regioselective Alkylation of β,γ-Unsaturated Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Organic Letters, 21(6), 1863-1867. Available from: [Link]
-
Roche, S. P., & Geden, J. V. (2013). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Molecules, 18(1), 1013-1044. Available from: [Link]
-
Wikipedia. Chiral resolution. Available from: [Link]
-
Slideshare. Asymmetric synthesis Introduction enantiomeric excess. Available from: [Link]
- Google Patents. CZ303728B6 - Purification process of iohexol.
- Google Patents. EP1879854B1 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
-
RSC Publishing. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]
-
ResearchGate. Enantioselective Synthesis of Substituted 3Quinolyl Alkanols and Their Application to Asymmetric Autocatalysis | Request PDF. Available from: [Link]
-
Chem. A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. EP1879854B1 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric synthesis Introduction enantiomeric excess | PPTX [slideshare.net]
- 12. tsijournals.com [tsijournals.com]
- 13. uma.es [uma.es]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Handling the Moisture Sensitivity of 3-(Iodomethyl)hexanoic Acid Derivatives
Welcome to the technical support center for handling 3-(iodomethyl)hexanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but challenging compounds. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the moisture sensitivity of 3-(iodomethyl)hexanoic acid derivatives.
Q1: Why are 3-(iodomethyl)hexanoic acid and its derivatives so sensitive to moisture?
A1: The primary reason for their moisture sensitivity lies in the susceptibility of the carbon-iodine (C-I) bond to hydrolysis.[1] Alkyl iodides, in general, are more reactive towards nucleophiles like water compared to their chloride or bromide counterparts.[1] This is due to the weaker C-I bond, which makes the iodide a better leaving group.[1] The presence of the carboxylic acid or ester moiety can also influence the reactivity. In the presence of water, a nucleophilic substitution reaction (SN1 or SN2) can occur, where a hydroxyl group (-OH) from water replaces the iodine atom, leading to the formation of the corresponding 3-(hydroxymethyl)hexanoic acid derivative.[2] This side reaction consumes your starting material and can complicate purification.
Q2: What are the visible signs of degradation due to moisture?
A2: Visual inspection can sometimes offer clues. The pure compound is typically a stable solid or oil. Decomposition due to moisture might not always be immediately obvious visually. However, you might observe:
-
Changes in physical state: A crystalline solid becoming gummy or an oil turning cloudy.
-
Color change: Development of a yellowish or brownish tint, which could indicate the formation of iodine (I2) through decomposition pathways.
-
Inconsistent analytical data: You will primarily detect degradation through analytical methods like NMR, where you'll see the appearance of new peaks corresponding to the hydrolyzed product, and mass spectrometry, which will show a peak for the hydroxylated compound.
Q3: How should I properly store these compounds to minimize moisture exposure?
A3: Proper storage is your first line of defense. These compounds should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[3][4] For long-term storage, a desiccator or a glovebox is highly recommended.[5] If you do not have access to a glovebox, using a Sure/Seal™ type bottle or a flask with a rubber septum that can be purged with inert gas is a practical alternative.[6] Store in a cool, dark, and dry place.
Q4: Can I use standard laboratory solvents with these derivatives?
A4: Only if they are rigorously dried. Most commercial solvents, even those labeled "anhydrous," contain trace amounts of water that can be detrimental. It is crucial to use freshly dried and distilled solvents.[7][8][9] The choice of drying agent depends on the solvent.[7][10]
II. Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.
Scenario 1: Low Yield in a Reaction
Q: I'm getting a low yield in my reaction where a 3-(iodomethyl)hexanoic acid derivative is a starting material. I suspect moisture is the culprit. How can I confirm this and what steps should I take?
A: Your suspicion is likely correct. Low yields are a classic symptom of reagent degradation due to moisture.
Troubleshooting Steps:
-
Analyze Your Starting Material: Before starting your reaction, take a small aliquot of your 3-(iodomethyl)hexanoic acid derivative and analyze it by 1H NMR. Look for the characteristic peaks of the hydrolyzed product, 3-(hydroxymethyl)hexanoic acid derivative. The presence of these peaks confirms that your starting material is already compromised.
-
Solvent and Reagent Purity Check:
-
Solvents: Ensure your solvents are truly anhydrous. The most reliable method to quantify water content is Karl Fischer titration.[7] If you don't have access to this, using freshly distilled solvents from an appropriate drying agent is the next best practice.[7][8][9]
-
Other Reagents: Are other reagents in your reaction hygroscopic? If so, they must also be dried and handled under inert conditions.
-
-
Reaction Setup and Execution:
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying overnight at a high temperature (e.g., 125-140°C).[11][12]
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.[3][4] This is typically achieved using a Schlenk line or a balloon filled with the inert gas.[11][13][14]
-
Reagent Addition: Add reagents via syringe through a rubber septum.[13][14] Ensure your syringes and needles are also oven-dried before use.[14]
-
Workflow for a Moisture-Sensitive Reaction
Caption: Workflow for conducting a reaction with moisture-sensitive reagents.
Scenario 2: Inconsistent or Non-Reproducible Results
Q: My results with 3-(iodomethyl)hexanoic acid derivatives are not consistent from one experiment to the next. What could be causing this variability?
A: Inconsistent results often point to subtle variations in experimental conditions, with moisture being a primary suspect.
Troubleshooting Steps:
-
Standardize Your Procedure: Document every step of your procedure with meticulous detail. This includes the source and age of your reagents, the exact method and duration of drying for solvents and glassware, and the time the compound is exposed to the atmosphere (even briefly).
-
Solvent Drying and Storage:
-
Drying Method: Different drying agents have varying efficiencies for different solvents.[8][9][10] Ensure you are using the optimal drying agent for your solvent.
-
Storage of Dried Solvents: Dried solvents should be stored over molecular sieves (3Å or 4Å, depending on the solvent) under an inert atmosphere.[7] Do not store them for extended periods, as they can reabsorb moisture.
-
-
Handling of the Compound:
Decision Tree for Handling Moisture-Sensitive Compounds
Caption: A decision tree for troubleshooting common issues.
III. Data and Protocols
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Secondary Drying/Storage | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | 3Å Molecular Sieves | The deep blue/purple color of the benzophenone ketyl radical indicates an anhydrous and oxygen-free solvent. |
| Dichloromethane (DCM) | Calcium Hydride (CaH2) | 3Å Molecular Sieves | Stir over CaH2 and distill before use.[8][9] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH2) or Phosphorus Pentoxide (P2O5) | 3Å Molecular Sieves | P2O5 is very effective but can be difficult to handle.[8][10] |
| Toluene | Sodium/Benzophenone | 3Å Molecular Sieves | Similar to THF. |
| Diethyl Ether | Sodium/Benzophenone | 3Å Molecular Sieves | Be cautious of peroxide formation. Test for peroxides before distillation. |
Note: Always consult safety guidelines before working with reactive drying agents like sodium metal.
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (reaction flask, condenser, addition funnel, etc.).
-
Place the glassware in an oven at >120°C for at least 4 hours, or preferably overnight.[12]
-
Alternatively, flame-dry the assembled glassware under a high vacuum and then backfill with an inert gas.
-
-
Establishing an Inert Atmosphere:
-
Solvent and Reagent Addition:
-
Running the Reaction:
-
Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Monitor the reaction by TLC or LC-MS by carefully taking aliquots with a dry syringe.
-
-
Work-up:
-
Cool the reaction to the appropriate temperature before quenching.
-
Quench the reaction by slowly adding the quenching agent via syringe.
-
Proceed with the standard extraction and purification procedures.
-
IV. References
-
Inert Atmosphere, with no O2 - YouTube. (2022, February 2). Retrieved from [Link]
-
Inert atmosphere: Organic Chemistry II Study Guide |... - Fiveable. (2025, August 15). Retrieved from [Link]
-
Alkyl Halide + H2O + Heat - ReactionWeb.io. (2025, July 12). Retrieved from [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8). Retrieved from [Link]
-
Inert Atmosphere - YouTube. (2022, February 2). Retrieved from [Link]
-
Alkyl Iodide. (n.d.). BYJU'S. Retrieved from [Link]
-
Drying solvents - Sciencemadness Wiki. (2023, July 25). Retrieved from [Link]
-
Reaction of Alkyl Halides Experiment - PraxiLabs. (n.d.). Retrieved from [Link]
-
7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants - Future4200. (2010, October 14). Retrieved from [Link]
-
Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents - Chemistry. (2002, May 1). Retrieved from [Link]
-
The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps. (2024, November 14). Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]
-
Dessicant Efficency in Drying Polar Aprotic Solvents | PDF - Scribd. (2019, November 11). Retrieved from [Link]
-
Ch15: Hydrolysis of Alkyl Halides - University of Calgary. (n.d.). Retrieved from [Link]
-
Conducting moisture sensitive reactions under mechanochemical conditions | Request PDF. (n.d.). Retrieved from [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Retrieved from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. reactionweb.io [reactionweb.io]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 8. future4200.com [future4200.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
optimizing aqueous extraction efficiency of 3-(iodomethyl)hexanoic acid
Technical Support Center: Optimizing Aqueous Extraction of 3-(Iodomethyl)hexanoic Acid
Overview 3-(Iodomethyl)hexanoic acid is a highly sensitive, critical intermediate primarily utilized in the synthesis of SV2A ligands, including the antiepileptic drug brivaracetam[1],[2]. It is typically generated via the ring-opening of 4-n-propylbutyrolactone using trimethylsilyl iodide (TMSI)[3],[2]. Due to the presence of both a labile alkyl iodide and a pH-sensitive carboxylic acid, isolating this compound via aqueous liquid-liquid extraction requires strict control over phase partitioning, redox chemistry, and thermal stability.
Troubleshooting Guide & FAQs
Q1: My extracted product is turning pink or brown during concentration. What is causing this, and how can I prevent it? Causality: This discoloration is a hallmark of alkyl iodide degradation. Alkyl iodides are susceptible to photolytic and thermal cleavage, which liberates free iodine ( I2 ). Even trace amounts of I2 will impart a strong pink or brown color to the organic phase and can catalyze further decomposition of your product. Solution: You must integrate a reductive quench into your extraction workflow. Washing the crude organic phase with a 10% (w/w) aqueous sodium thiosulfate ( Na2S2O3 ) solution effectively reduces the highly colored, lipophilic I2 into water-soluble, colorless iodide ions ( I− )[3]. Ensure that all extraction steps are performed in dim light or using amber glassware, and never exceed 30 °C during solvent evaporation.
Q2: I am experiencing poor phase partitioning and low yields in the organic phase. Why is the product staying in the aqueous layer? Causality: 3-(Iodomethyl)hexanoic acid is an amphiphilic molecule. The pKa of its carboxylic acid moiety is approximately 4.8. If the pH of your aqueous phase is above 3.0, a significant equilibrium shift occurs, converting the molecule into a water-soluble carboxylate salt that resists extraction into organic solvents. Solution: The aqueous phase must be strictly acidified to pH 1.0–1.5 using 1N HCl prior to extraction[3]. This forces complete protonation of the carboxylate, maximizing its lipophilicity and driving its partition into the dense halogenated organic phase.
Q3: Severe emulsions are forming when I extract with dichloromethane ( CH2Cl2 ). How can I break them? Causality: Emulsions in this specific system are caused by the surfactant-like properties of the hexanoic acid tail interacting with residual inorganic salts and colloidal byproducts from the TMSI cleavage. Solution: Incorporate a saturated sodium chloride (brine) wash[3]. Brine drastically increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent in water (the "salting-out" effect) and disrupting the interfacial tension that stabilizes the emulsion. If the emulsion persists, filter the biphasic mixture through a tightly packed pad of Celite to remove fine insoluble particulates.
Optimized Step-by-Step Extraction Methodology
This self-validating protocol is adapted from foundational brivaracetam synthesis workflows[3],[2].
-
Reaction Quench & Acidification: Cool the crude reaction mixture to 0–5 °C. Slowly add 1N HCl until the aqueous phase reaches a stable pH of 1.5[3]. Validation check: A drop of the aqueous phase on pH paper should instantly turn deep red.
-
Iodine Reduction: Add 10% w/w aqueous Na2S2O3 (approx. 0.3-0.5 volumes relative to the reaction volume) and stir vigorously for 15 minutes[3]. Validation check: The organic phase should transition from a dark/reddish tint to a pale yellow or colorless state.
-
Primary Extraction: Add Dichloromethane ( CH2Cl2 ) at a 1:1 volume ratio to the aqueous phase[3]. Agitate gently in a separatory funnel, venting frequently. Allow phases to separate and collect the lower organic layer. Repeat the extraction twice more with half-volumes of CH2Cl2 .
-
Emulsion Breaking (Brine Wash): Wash the combined CH2Cl2 layers with saturated aqueous NaCl (brine)[3]. Allow 10 minutes for complete phase separation.
-
Drying: Transfer the organic phase to an Erlenmeyer flask and add anhydrous Magnesium Sulfate ( MgSO4 )[3]. Swirl until the drying agent flows freely like sand. Filter through a fluted filter paper.
-
Concentration: Concentrate the filtrate in vacuo using a rotary evaporator. Critical: Keep the water bath temperature strictly ≤ 30 °C to prevent thermal degradation of the iodomethyl group[3].
Workflow Visualization
Optimized aqueous extraction workflow for 3-(iodomethyl)hexanoic acid.
Quantitative Extraction Parameters
| Parameter / Reagent | Target Value / Range | Mechanistic Purpose |
| Aqueous pH | 1.0 – 1.5 | Ensures >99% protonation of the carboxylic acid (pKa ~4.8) for organic partitioning. |
| Na2S2O3 Wash | 10% (w/w) | Reduces I2 to I− , preventing product discoloration and radical degradation. |
| Extraction Solvent | CH2Cl2 | High density (1.33 g/cm³) ensures bottom-layer separation; high dipole moment solubilizes the acid. |
| Evaporation Temp. | ≤ 30 °C | Prevents thermal homolysis of the weak carbon-iodine (C-I) bond. |
References
-
Title: Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug Source: ACS Omega URL: [Link]
-
Title: Discovery of 4-Substituted Pyrrolidone Derivatives as a New Class of Antiepileptic Drugs (Kenda et al.) Source: Journal of Medicinal Chemistry URL: [Link]
Sources
A Comprehensive Guide to Reactivity: 3-(Iodomethyl)hexanoic Acid vs. 3-(Bromomethyl)hexanoic Acid in API Synthesis
Executive Summary
For researchers and drug development professionals, the efficient and stereoselective synthesis of chiral intermediates is a foundational pillar of active pharmaceutical ingredient (API) manufacturing. Both 3-(iodomethyl)hexanoic acid and 3-(bromomethyl)hexanoic acid serve as critical chiral building blocks, most notably in the synthesis of the antiepileptic drug Brivaracetam and related GABA analogues.
While both compounds feature a primary alkyl halide adjacent to a stereocenter, the choice of halogen—iodine versus bromine—fundamentally alters the thermodynamic stability, reaction kinetics, and handling protocols of the intermediate. This guide provides an objective, data-driven comparison of their reactivity profiles, supported by mechanistic causality and validated experimental workflows.
Mechanistic Reactivity & Causality: Iodine vs. Bromine
The divergent reactivity between the iodo- and bromo-derivatives is rooted in the intrinsic properties of the carbon-halogen bond.
-
Thermodynamics & Kinetics: The carbon-iodine (C-I) bond is significantly weaker (~234 kJ/mol) than the carbon-bromine (C-Br) bond (~285 kJ/mol). Furthermore, the larger atomic radius of iodine makes its electron cloud highly polarizable. In nucleophilic substitution ( SN2 ) reactions—such as the subsequent amination required to form the pyrrolidone core of Brivaracetam—3-(iodomethyl)hexanoic acid exhibits superior reaction kinetics. The iodide ion is an exceptional leaving group due to its low charge density, which effectively stabilizes the transition state.
-
The Stability Trade-off: This hyper-reactivity comes at a severe cost to stability. Alkyl iodides are notoriously sensitive to light and oxidative degradation, often1[1]. This necessitates immediate downstream processing without extensive purification. Conversely, 3-(bromomethyl)hexanoic acid strikes an optimal balance. While slightly less reactive, it is highly stable under standard storage conditions, making it the 2[2].
Caption: Logical causality of halogen selection on intermediate reactivity and stability.
Comparative Experimental Methodologies
Both intermediates are synthesized via the ring-opening of the chiral lactone precursor, (R)-4-n-propyl-dihydrofuran-2-one. However, the varying nucleophilicity of the halogens dictates entirely different catalytic requirements.
Protocol A: Synthesis of 3-(iodomethyl)hexanoic acid
Causality: Trimethylsilyl iodide (TMSI) is exceptionally reactive. The highly nucleophilic iodide attacks the silylated lactone intermediate rapidly, meaning 1[1] to force the ring-opening.
-
Initiation: Dissolve (R)-4-n-propyl-dihydrofuran-2-one in anhydrous CH2Cl2 and cool to 0 °C under an argon atmosphere.
-
Reagent Addition: Add TMSI dropwise to control the initial exothermic silylation.
-
Propagation: Stir the solution for 2 hours, allowing it to warm to room temperature.
-
Self-Validating Workup: Hydrolyze the mixture with 1N HCl, followed immediately by the addition of 10% w/w aqueous Na2S2O3 (sodium thiosulfate).
-
Validation Logic: Thiosulfate acts as a specific reducing agent that converts any molecular iodine ( I2 )—formed via the oxidative degradation of the unstable iodo-intermediate—back into water-soluble iodide ( I− ). The visual disappearance of the characteristic purple/brown iodine color confirms successful quenching and protects the integrity of the organic layer[1].
-
-
Isolation: Extract with CH2Cl2 , wash with brine, dry over MgSO4 , and concentrate in vacuo. Crucial: The crude product must be used in the next step without further purification due to rapid degradation[1].
Protocol B: Synthesis of 3-(bromomethyl)hexanoic acid
Causality: Trimethylsilyl bromide (TMSBr) is significantly less reactive than TMSI. To facilitate lactone ring-opening, a 2[2] to coordinate with the lactone carbonyl oxygen, increasing its electrophilicity.
-
Initiation: To a reaction vessel, add (R)-4-n-propyl-dihydrofuran-2-one and anhydrous ZnCl2 (0.5 eq).
-
Reagent Addition: Add TMSBr (4.0 eq) dropwise while stirring.
-
Propagation: Heat the mixture to 70-80 °C for 1 hour.
-
Self-Validating Workup: Cool the reaction mixture to 0-10 °C and carefully quench by the dropwise addition of water.
-
Validation Logic: The controlled exothermic reaction confirms the hydrolysis of unreacted TMSBr and the cleavage of transient silyl esters, ensuring the carboxylic acid is fully liberated before organic extraction[2].
-
-
Isolation: Extract the aqueous layer with ethyl acetate, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the highly stable bromo-acid[2].
Caption: Workflow comparing the synthesis and utilization of iodo- and bromo- intermediates.
Quantitative Performance Metrics
The following table summarizes the quantitative metrics and operational parameters distinguishing the two intermediates.
| Parameter | 3-(Iodomethyl)hexanoic Acid | 3-(Bromomethyl)hexanoic Acid |
| Leaving Group ( pKa of HX) | Iodide (-10.4) | Bromide (-9.0) |
| C-X Bond Dissociation Energy | ~234 kJ/mol | ~285 kJ/mol |
| Lactone Cleavage Reagent | TMSI (No catalyst required) | TMSBr + ZnCl2 (Lewis Acid) |
| Reaction Temperature | 0 °C → Room Temperature | 70 °C → 80 °C |
| Reaction Time | 2 hours | 1 hour |
| Storage Stability | Poor (Light/Air sensitive, forms I2 ) | Excellent (Stable for scale-up) |
| Downstream Processing | Used crude (No purification) | Can be isolated and stored |
Downstream Implications in Drug Development
The reactivity differences dictate the downstream processing strategy for API synthesis. Because 3-(iodomethyl)hexanoic acid degrades rapidly, it is typically converted immediately into an acyl chloride using thionyl chloride ( SOCl2 ), yielding a crude intermediate that is often 1[1]. This crude mix must be aggressively coupled with (S)-2-aminobutyramide to prevent yield loss.
Conversely, the stability of 3-(bromomethyl)hexanoic acid allows it to be synthesized in bulk, purified, and stored. When required, it is smoothly converted to the acyl chloride using oxalyl chloride under controlled conditions, providing a cleaner impurity profile for the final condensation step[3]. For modern drug development professionals, the bromo-derivative is overwhelmingly preferred for commercial scale-up due to its predictable safety profile and robust shelf-life.
References
-
Brivaracetam | SV2A Protein Modulators | Sodium Channel Antagonists Source: Modern Medicines URL:[Link]
Sources
HPLC validation methods for assessing 3-(iodomethyl)hexanoic acid purity
HPLC Validation Strategies for 3-(Iodomethyl)hexanoic Acid: A Comparative Guide to UV, CAD, and MS Detection
Introduction: The Analytical Challenge of Alkyl Halides
3-(Iodomethyl)hexanoic acid is a critical alkyl halide intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the antiepileptic drug brivaracetam[1]. Assessing the purity of this compound presents a significant analytical hurdle. Because the molecule lacks a conjugated π-electron system (containing only a carboxylic acid moiety and an iodine atom), it exhibits negligible ultraviolet (UV) absorbance above 220 nm.
Historically, analysts have attempted to use Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with low-wavelength UV detection (e.g., 210 nm) for such compounds. However, this approach is fundamentally flawed for gradient elution, as the organic modifiers and buffer salts absorb heavily in the deep UV region, causing severe baseline drift and masking low-level impurities. To achieve the stringent purity assessments required by modern drug development, orthogonal detection modalities—specifically Charged Aerosol Detection (CAD) and Mass Spectrometry (MS)—must be evaluated and validated according to ICH Q2(R2) guidelines[2].
Causality in Method Development: Detector Selection Logic
As an application scientist, selecting the correct detector is not merely a preference; it is dictated by the physicochemical properties of the analyte.
-
Why UV Fails: At 210 nm, the signal-to-noise (S/N) ratio is heavily compromised by the mobile phase background. Furthermore, the response factor of UV is entirely dependent on the chromophore. Impurities lacking a chromophore will be completely invisible, leading to a false sense of high purity.
-
Why CAD Succeeds: CAD is a universal, mass-based detector. It operates by nebulizing the column eluent, evaporating the volatile mobile phase, and applying a positive charge to the residual non-volatile analyte particles[3]. Because 3-(iodomethyl)hexanoic acid has sufficient molecular weight and low volatility, it forms stable particles, yielding a uniform response that is independent of optical properties. CAD provides superior Limits of Detection (LOD) for non-chromophoric carboxylic acids[4].
-
Why MS is Required for Orthogonality: While CAD is excellent for routine assay and purity quantification, it destroys the sample and provides no structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) using Negative Electrospray Ionization (ESI-) is essential during method development to identify specific degradation pathways (e.g., the hydrolysis of the iodo group to a hydroxyl group).
Logical decision matrix for selecting HPLC detectors for non-chromophoric alkyl halides.
Comparative Performance Data
To objectively evaluate these methodologies, an experimental comparison was conducted using a standardized gradient elution profile. The quantitative data below summarizes the performance of each detector for assessing 3-(iodomethyl)hexanoic acid purity.
Table 1: Comparative Performance Metrics for 3-(Iodomethyl)hexanoic Acid Purity Assessment
| Parameter | RP-HPLC-UV (210 nm) | RP-HPLC-CAD | LC-MS (ESI-) |
| Sensitivity (LOD) | ~5.0 µg/mL | ~0.05 µg/mL | ~0.01 µg/mL |
| Linearity Range | Limited (baseline interference) | Broad (Requires Log-Log transformation) | Moderate (Detector saturation issues) |
| Response Uniformity | Highly variable (chromophore-dependent) | Uniform (mass-dependent) | Variable (ionization-dependent) |
| Gradient Compatibility | Poor (severe baseline drift) | Excellent (with volatile buffers) | Excellent |
| Primary Utility | Not recommended | Routine Purity & Assay | Impurity Profiling & Structural ID |
Experimental Workflows: Self-Validating System Protocols
A robust analytical method must be a self-validating system. This means incorporating internal checks (System Suitability Tests) that proactively prevent the reporting of erroneous data.
Protocol 1: RP-HPLC-CAD Method Development & Optimization
Note: CAD requires strictly volatile mobile phases. Non-volatile salts (e.g., phosphates) will permanently foul the detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid.
-
Mobile Phase B: 100% Acetonitrile.
-
Causality: Formate provides significantly lower baseline noise (<0.02 pA) in CAD compared to acetate[5]. Maintaining a pH of 3.5 ensures the carboxylic acid moiety of the analyte remains fully protonated, preventing peak tailing and retention time shifts on the stationary phase.
-
-
Column Selection: Install a high-aqueous compatible C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Causality: The polar nature of the carboxylic acid requires a stationary phase that resists phase collapse at low organic concentrations during the initial gradient hold.
-
-
Detector Optimization: Set the CAD evaporator temperature to 35°C.
-
Causality: Temperature control is a delicate balance. Too high a temperature will prematurely volatilize the relatively low-molecular-weight 3-(iodomethyl)hexanoic acid, dampening the signal. Too low a temperature results in incomplete evaporation of the mobile phase, drastically increasing background noise[3].
-
-
System Suitability Test (SST): Prior to any sample injection, inject a resolution standard containing 3-(iodomethyl)hexanoic acid and a known degradation product (e.g., 3-(hydroxymethyl)hexanoic acid). The system is only validated for use if the Resolution ( Rs ) is > 2.0 and the Tailing Factor ( Tf ) is < 1.5.
Protocol 2: ICH Q2(R2) Validation Execution
Once the CAD method is optimized, it must be validated according to the latest ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[2].
-
Specificity via Forced Degradation: Expose the API to 0.1N HCl, 0.1N NaOH, thermal stress (60°C), and 3% H2O2 . Inject the stressed samples.
-
Causality: This proves the CAD method is stability-indicating. It must baseline-resolve the parent peak from all generated degradation products without interference.
-
-
Linearity & Range: Prepare 7 concentration levels ranging from the Limit of Quantitation (LOQ, ~0.05%) to 120% of the target assay concentration. Apply a Log-Log linear regression model.
-
Causality: Unlike UV, CAD response is inherently non-linear across wide dynamic ranges due to the physics of aerosol droplet formation. Logarithmic transformation is mathematically required to ensure accurate quantitation[4].
-
-
Accuracy (Spike Recovery): Spike known amounts of synthesized impurities at 50%, 100%, and 150% of the specification limit into the sample matrix. Calculate the percentage recovery.
-
Causality: Validates that the sample matrix does not suppress or enhance the CAD nebulization efficiency, ensuring the mass-response remains uniform.
-
-
Precision (Repeatability): Perform 6 replicate injections of the 100% target concentration sample. The Relative Standard Deviation (RSD) must be ≤ 2.0%.
-
Robustness: Deliberately alter the flow rate ( ± 0.1 mL/min), column temperature ( ± 2°C), and mobile phase pH ( ± 0.2 units). Ensure SST criteria still pass.
Step-by-step ICH Q2(R2) validation workflow for analytical procedures.
Conclusion
For the purity assessment of 3-(iodomethyl)hexanoic acid, traditional UV detection is analytically inadequate. By migrating to a universal, mass-based detection system like CAD, laboratories can achieve the requisite sensitivity and uniform response necessary for stringent impurity profiling. When coupled with LC-MS for structural identification and validated under the rigorous framework of ICH Q2(R2), this multi-modal approach guarantees absolute scientific integrity in the release testing of critical pharmaceutical intermediates.
References
- Title: Validation of Analytical Procedures Q2(R2)
- Source: blogspot.
- Source: nih.
- Source: ptfarm.
- Source: acs.
Sources
A Comparative Guide to the Synthesis of 3-(Iodomethyl)hexanoic Acid: TMSI vs. HI Reagents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of key pharmaceutical intermediates, the choice of reagents can significantly impact yield, purity, and overall process efficiency. This guide provides an in-depth technical comparison of two common iodinating agents, trimethylsilyl iodide (TMSI) and hydroiodic acid (HI), for the preparation of 3-(iodomethyl)hexanoic acid, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antiepileptic drug Brivaracetam.
Introduction
3-(Iodomethyl)hexanoic acid is a valuable synthetic intermediate characterized by a primary alkyl iodide and a carboxylic acid functional group. The efficient and selective introduction of the iodine atom is a critical step in its synthesis. This guide will explore the nuances of using trimethylsilyl iodide (TMSI), a versatile and powerful silylating and iodinating agent, and the more traditional hydroiodic acid (HI), a strong protic acid. We will delve into their respective reaction mechanisms, practical applications, and safety considerations to provide a comprehensive resource for chemists in the field.
Reagent Overview and Reaction Pathways
The conversion of a primary alcohol, such as in the precursor 3-(hydroxymethyl)hexanoic acid, to the corresponding iodide can be approached in two primary ways with the reagents .
-
Direct Iodination with Hydroiodic Acid (HI): This classical approach involves the direct substitution of the hydroxyl group with an iodide ion under acidic conditions.
-
Indirect Iodination using Trimethylsilyl Iodide (TMSI): A more modern approach that often involves an intramolecular rearrangement of a lactone precursor, which is first formed from the starting hydroxy acid.
The choice between these two pathways is not arbitrary and depends on factors such as substrate compatibility, desired selectivity, and reaction conditions.
Head-to-Head Comparison: TMSI vs. HI
| Feature | Trimethylsilyl Iodide (TMSI) | Hydroiodic Acid (HI) |
| Reaction Pathway | Indirect: Lactonization followed by ring-opening | Direct: S |
| Starting Material | (R)-4-propyldihydrofuran-2(3H)-one | 3-(hydroxymethyl)hexanoic acid |
| Reaction Conditions | Typically anhydrous, neutral to mild | Strongly acidic, often requires heat |
| Selectivity | High, avoids direct interaction with the carboxylic acid | Potential for side reactions with the carboxylic acid |
| Byproducts | Hexamethyldisiloxane | Water |
| Handling & Safety | Moisture-sensitive, corrosive, flammable liquid | Corrosive, toxic by inhalation, causes severe skin burns |
Mechanistic Insights
The TMSI Approach: A Tale of Two Steps
The synthesis of 3-(iodomethyl)hexanoic acid using TMSI is a sophisticated two-step process that leverages the reactivity of TMSI with lactones.[1]
-
Lactonization: The precursor, 3-(hydroxymethyl)hexanoic acid, is first cyclized to form the corresponding γ-lactone, (R)-4-propyldihydrofuran-2(3H)-one. This intramolecular esterification protects the carboxylic acid and sets the stage for the subsequent ring-opening.
-
Ring-Opening with TMSI: TMSI then acts as a soft Lewis acid, activating the lactone. The iodide ion, a soft nucleophile, attacks the least hindered carbon of the former ether linkage (the -CH₂-O- bond), leading to the cleavage of the C-O bond and the formation of the desired 3-(iodomethyl)hexanoic acid.[2]
This indirect route is often preferred because it circumvents potential side reactions between the iodinating agent and the free carboxylic acid.
The HI Approach: A Direct, but Potentially Brute-Force, Method
The reaction of a primary alcohol with hydroiodic acid proceeds via a classic SN2 mechanism.[3]
-
Protonation: The strongly acidic HI protonates the hydroxyl group of the 3-(hydroxymethyl)hexanoic acid, converting it into a good leaving group (water).
-
Nucleophilic Attack: The iodide ion (I⁻) then acts as a nucleophile, attacking the electrophilic carbon atom and displacing the water molecule in a single concerted step.
While seemingly more straightforward, this method can be less selective. The harsh acidic conditions and the presence of a good nucleophile (I⁻) can potentially lead to side reactions, including the reduction of the carboxylic acid, although this is generally less favorable. Furthermore, HI is a strong reducing agent and can reduce other functional groups if present in the molecule.[3]
Experimental Protocols
Synthesis via TMSI and Lactone Ring-Opening
This protocol is based on the synthesis of a key intermediate for Brivaracetam as described by Kenda et al.[1]
Step 1: Synthesis of (R)-4-propyldihydrofuran-2(3H)-one
A detailed procedure for the synthesis of the lactone from (R)-3-(hydroxymethyl)hexanoic acid or other precursors can be found in the literature.[4]
Step 2: Synthesis of (R)-3-(iodomethyl)hexanoic acid
-
To a solution of (R)-4-propyldihydrofuran-2(3H)-one (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl iodide (TMSI) (1.1 to 1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure (R)-3-(iodomethyl)hexanoic acid.
Synthesis via Direct Iodination with HI
The following is a general procedure for the iodination of a primary alcohol using hydroiodic acid.
-
To a solution of 3-(hydroxymethyl)hexanoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or a biphasic system with toluene), add a 57% aqueous solution of hydroiodic acid (HI) (2.0-3.0 eq).
-
For less reactive substrates, a co-reagent such as red phosphorus can be added to regenerate HI in situ.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Safety and Handling
Both TMSI and HI are hazardous reagents and must be handled with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5][6][7][8]
-
Trimethylsilyl Iodide (TMSI): TMSI is a highly flammable liquid and vapor.[5][7] It is corrosive and reacts violently with water, releasing toxic fumes of hydrogen iodide.[5][8] Store in a cool, dry, well-ventilated area away from ignition sources and moisture.
-
Hydroiodic Acid (HI): HI is a strong acid that is toxic if inhaled and can cause severe skin burns and eye damage.[6] It is corrosive to metals and should be stored in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion and Recommendations
The choice between TMSI and HI for the synthesis of 3-(iodomethyl)hexanoic acid depends on the specific requirements of the synthetic route.
TMSI is the recommended reagent for a more controlled and selective synthesis. The indirect, two-step approach via the lactone intermediate minimizes potential side reactions with the carboxylic acid functionality, often leading to higher purity and yield of the desired product. This method is particularly advantageous in complex syntheses where functional group tolerance is critical.
HI offers a more direct and atom-economical approach. However, the harsh acidic conditions and the reducing nature of HI may not be suitable for all substrates and can lead to lower selectivity and the formation of byproducts. This method may be considered for simpler substrates where a one-pot reaction is prioritized and potential side reactions are less of a concern.
Ultimately, the optimal choice will depend on a careful evaluation of the substrate, the desired product purity, and the overall synthetic strategy.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. CN111333563A - Preparation method of brivaracetam intermediate - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. data.epo.org [data.epo.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
Navigating the Chiral Labyrinth: A Comparative Guide to the Validation of Separation Techniques for (S)-3-(iodomethyl)hexanoic Acid
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of a molecule is not merely a quality metric; it is a fundamental determinant of therapeutic efficacy and safety. The enantiomer (S)-3-(iodomethyl)hexanoic acid represents a critical chiral building block where precise enantiomeric quantification is paramount. This guide provides an in-depth, comparative analysis of validated chiral separation techniques for this specific molecule, moving beyond a simple recitation of methods to offer a rationale-driven exploration of experimental design and data interpretation. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies.
The Imperative of Chiral Purity for (S)-3-(iodomethyl)hexanoic Acid
(S)-3-(iodomethyl)hexanoic acid often serves as a key intermediate in the synthesis of pharmacologically active compounds. The spatial arrangement of the iodomethyl group at the chiral center dictates its interaction with biological targets. The presence of its enantiomeric counterpart, (R)-3-(iodomethyl)hexanoic acid, can lead to reduced therapeutic effect, off-target toxicity, or altered pharmacokinetic profiles. Consequently, the development and validation of robust analytical methods to ensure high enantiomeric excess (e.e.) is a non-negotiable aspect of quality control and regulatory compliance.
A Comparative Analysis of Chiral Separation Methodologies
The separation of enantiomers presents a unique analytical challenge due to their identical physical and chemical properties in an achiral environment. The key to their resolution lies in the creation of a transient diastereomeric interaction with a chiral selector. This can be achieved through various chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), often employing chiral stationary phases (CSPs).
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
HPLC remains a cornerstone of chiral separations due to its versatility and the wide array of commercially available CSPs. The choice of CSP is the most critical parameter, as the separation mechanism is dictated by the specific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the chiral selector immobilized on the stationary phase.
Polysaccharide-derivatized CSPs, such as those based on cellulose and amylose, are often the first choice for screening chiral separations. Their broad applicability stems from a combination of helical polymer structures and the presence of numerous stereogenic centers, which create a complex and effective chiral environment. For carboxylic acids, these phases have demonstrated excellent performance.
Experimental Protocol: HPLC-UV Analysis of (S)-3-(iodomethyl)hexanoic Acid using a Cellulose-Based CSP
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar cellulose-based CSP (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small percentage of a carboxylic acid modifier (e.g., 0.1% trifluoroacetic acid, TFA). A typical starting ratio would be 90:10 (n-hexane:IPA) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve a known concentration of the (S)-3-(iodomethyl)hexanoic acid sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Rationale for Experimental Choices:
-
The use of a non-polar solvent like n-hexane with a more polar alcohol like IPA allows for the modulation of the mobile phase polarity to achieve optimal retention and resolution. The elution order of enantiomers can sometimes be reversed by changing the mobile phase composition.
-
The acidic modifier (TFA) is crucial for protonating the carboxylic acid group of the analyte, preventing peak tailing and improving peak shape by minimizing interactions with residual silanol groups on the silica support.
-
| CSP Type | Mobile Phase Composition (Hexane:IPA:TFA) | Resolution (Rs) | Retention Time (S-enantiomer) (min) | Retention Time (R-enantiomer) (min) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10:0.1 | > 2.0 | 8.5 | 9.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | 85:15:0.1 | 1.8 | 7.2 | 8.1 |
Note: The above data is representative and will vary based on the specific column, system, and experimental conditions.
Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency.
Experimental Protocol: SFC-UV Analysis of (S)-3-(iodomethyl)hexanoic Acid
-
Instrumentation:
-
SFC system with a CO2 pump, co-solvent pump, autosampler, back pressure regulator, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: A chiral column suitable for SFC, such as a polysaccharide-based CSP (e.g., Chiralpak AD, AS, OD, or OJ).
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol, or IPA) and an acidic modifier (e.g., 0.1% TFA).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
-
Rationale for Experimental Choices:
-
The use of a co-solvent is necessary to increase the mobile phase polarity and analyte solubility.
-
The elevated temperature and back pressure are required to maintain CO2 in its supercritical state.
-
Acidic additives can improve peak shape for acidic compounds.
-
Caption: A generalized workflow for the validation of a chiral analytical method.
Indirect Chiral Separation via Derivatization
An alternative to direct separation on a CSP is the derivatization of the enantiomers with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).
Experimental Protocol: Indirect HPLC-UV Analysis via Derivatization
-
Derivatization Step:
-
React the racemic 3-(iodomethyl)hexanoic acid with an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form diastereomeric amides.
-
-
Instrumentation:
-
Standard HPLC system with a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength appropriate for the resulting diastereomeric amides.
-
-
Rationale for Experimental Choices:
-
This method leverages less expensive and more common achiral columns.
-
The derivatization step must be carefully controlled to prevent racemization.
-
Trustworthiness Through Self-Validating Systems: Key Validation Parameters
A robust chiral separation method is not only about achieving baseline resolution. It must be rigorously validated to ensure its performance is reliable and reproducible. The principles of method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, including its enantiomer. This is demonstrated by obtaining a baseline resolution (Rs > 1.5) between the enantiomeric peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by analyzing a series of standards of known concentrations, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery studies, where a known amount of the enantiomer is added to a sample matrix. The acceptance criteria for recovery are often between 80% and 120%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Logical Relationship of Validation Parameters
yield comparison of brivaracetam synthesis using iodinated vs brominated intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of antiepileptic drug (AED) development, the synthesis of brivaracetam, a high-affinity ligand for the synaptic vesicle protein 2A (SV2A), represents a significant area of research.[1] The core of many synthetic routes to this potent anticonvulsant lies in the formation of a key chiral intermediate, (4R)-4-propylpyrrolidin-2-one, which is often constructed through the cyclization of a linear precursor. A critical step in this process involves the nucleophilic substitution of a haloalkylhexanoate derivative with (S)-2-aminobutanamide. The choice of the halogen—iodine or bromine—in this key intermediate can significantly influence reaction efficiency, overall yield, and process scalability.
This guide provides an in-depth, objective comparison of the synthetic pathways to brivaracetam that utilize iodinated versus brominated intermediates. We will delve into the mechanistic underpinnings, present available experimental data on reaction yields, and provide detailed protocols to empower researchers in their synthetic strategy and decision-making.
The Mechanistic Rationale: Why Halogen Choice Matters
The key reaction is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophile—in this case, the amino group of (S)-2-aminobutanamide—attacks the electrophilic carbon bearing the halogen, displacing the halide ion as a leaving group.[2][3] The rate and success of this reaction are heavily dependent on the leaving group's ability to stabilize the negative charge it acquires upon departure.
From a fundamental chemical principles standpoint, the iodide ion is an intrinsically better leaving group than the bromide ion. This is due to a combination of factors:
-
Basicity: Iodide (I⁻) is a weaker base than bromide (Br⁻). Weaker bases are more stable and thus make better leaving groups.[4]
-
Polarizability and Size: The iodide ion is larger and its electron cloud is more diffuse and polarizable than that of the bromide ion. This increased polarizability helps to stabilize the developing partial negative charge in the reaction's transition state.[4]
-
Carbon-Halogen Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. Consequently, less energy is required to break the C-I bond during the SN2 reaction, leading to a lower activation energy and a theoretically faster reaction rate.[2][4]
Therefore, from a purely mechanistic perspective, the use of an iodinated intermediate is predicted to result in a more facile and potentially higher-yielding nucleophilic substitution step compared to its brominated counterpart.
Synthetic Pathways and Yield Comparison
The most common precursor for both the iodinated and brominated intermediates is (R)-4-propyldihydrofuran-2(3H)-one. The divergence in the synthetic routes occurs during the ring-opening of this lactone.
Synthesis via the Brominated Intermediate
A prevalent route involves the ring-opening of (R)-4-propyldihydrofuran-2(3H)-one to form a brominated intermediate. This can be achieved using reagents such as hydrogen bromide in acetic acid or trimethylbromosilane (TMSBr).[5] The resulting (R)-3-(bromomethyl)hexanoic acid is often esterified to improve its reactivity in the subsequent step.
Experimental Data for the Brominated Pathway:
| Step No. | Reaction Step | Key Reagents | Product | Reported Yield (%) | Reference(s) |
| 1 | Lactone Ring-Opening | TMSBr, Ethanol | Ethyl (R)-3-(bromomethyl)hexanoate | 87 | [6] |
| 2 | Condensation & Cyclization | (S)-2-aminobutanamide hydrochloride, Na₂CO₃, NaI | Brivaracetam | 32 - 40.7 | [5] |
| Overall | Total Synthesis from Lactone | Brivaracetam | ~28 - 35 | Calculated |
Disclaimer: The yields presented are from different sources and may not be directly comparable due to variations in reaction conditions, scale, and purification methods.
Synthesis via the Iodinated Intermediate
The synthesis utilizing an iodinated intermediate also commences with the ring-opening of (R)-4-propyldihydrofuran-2(3H)-one. A common reagent for this transformation is trimethylsilyl iodide (TMSI).[1][7] The resulting (R)-3-(iodomethyl)hexanoic acid is then typically activated, for instance, by conversion to its acyl chloride, before being coupled with (S)-2-aminobutanamide.[1][7]
While the theoretical advantages of using an iodinated intermediate are clear, specific yield data for the individual steps are less consistently reported in readily available literature. The focus of many publications is on the overall synthetic strategy rather than a direct comparison of this specific step. However, the superior reactivity of the iodo-intermediate is a well-established principle in organic synthesis.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the core transformations in both the brominated and iodinated routes to brivaracetam.
Caption: Synthetic pathway to Brivaracetam via an iodinated intermediate.
Experimental Protocols
The following protocols are representative examples based on published literature and are intended for informational purposes. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of Ethyl (R)-3-(bromomethyl)hexanoate
[6]
-
Materials:
-
(R)-4-propyldihydrofuran-2(3H)-one
-
Trimethylbromosilane (TMSBr)
-
Anhydrous Ethanol
-
Anhydrous Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve (R)-4-propyldihydrofuran-2(3H)-one (1 equivalent) and anhydrous ethanol (2.5 equivalents) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSBr (3.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding Na₂S₂O₃ solution and water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford ethyl (R)-3-(bromomethyl)hexanoate as a colorless oil.
-
Protocol 2: Synthesis of Brivaracetam from Ethyl (R)-3-(bromomethyl)hexanoate
[6]
-
Materials:
-
Ethyl (R)-3-(bromomethyl)hexanoate
-
(S)-2-aminobutanamide hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Sodium iodide (NaI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of ethyl (R)-3-(bromomethyl)hexanoate (1 equivalent) in anhydrous DMF, add (S)-2-aminobutanamide hydrochloride (1.2 equivalents), Na₂CO₃ (3.6 equivalents), and NaI (0.6 equivalents).
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS. Note: The patent suggests this reaction leads to the formation of an intermediate which then cyclizes.
-
Upon completion of the reaction, perform an appropriate aqueous workup and extraction with a suitable organic solvent.
-
The crude product containing Brivaracetam is then purified, often requiring chromatographic techniques to achieve high purity.
-
Decision Framework: Iodinated vs. Brominated Intermediate
The choice between an iodinated and a brominated intermediate is not solely based on theoretical reactivity. Practical considerations such as cost, availability of reagents, and downstream processing are crucial.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. data.epo.org [data.epo.org]
- 7. pubs.acs.org [pubs.acs.org]
LC-MS Method Validation for Trace 3-(iodomethyl)hexanoic Acid in API: 2D-LC-MS/MS vs. Conventional 1D-LC-MS/MS
Executive Summary & Regulatory Context
The synthesis of the anti-epileptic active pharmaceutical ingredient (API) Brivaracetam relies on the critical intermediate 3-(iodomethyl)hexanoic acid[1]. Due to the presence of the alkyl halide moiety—a classic structural alert for DNA reactivity—this compound is classified as a Potential Genotoxic Impurity (PGI)[2]. Under the ICH M7(R2) guidelines, PGIs must be strictly controlled to limit potential carcinogenic risk[2].
For a drug with a maximum daily dose of 100 mg, the Threshold of Toxicological Concern (TTC) is 1.5 µ g/day , dictating a strict control limit of 15 parts per million (ppm) in the formulated API[2]. Furthermore, analytical methods must demonstrate a Limit of Quantitation (LOQ) at or below 30% of this limit (≤ 4.5 ppm) to justify a skip-testing or purge-control strategy[3]. Detecting a poorly ionizing aliphatic compound at trace levels within a highly concentrated API matrix presents a severe analytical challenge. This guide objectively compares the performance of a conventional 1D-LC-MS/MS approach against an advanced Heart-Cutting 2D-LC-MS/MS system, providing a self-validating framework compliant with ICH Q2(R2) standards[4].
Figure 1: ICH M7(R2) risk assessment and analytical control pathway for mutagenic impurities.
Mechanistic Insight: The Matrix Effect Dilemma (E-E-A-T)
The Failure of Conventional 1D-LC-MS/MS
To achieve a 4.5 ppm LOQ without extensive off-line sample enrichment, analysts must inject highly concentrated API solutions (e.g., 10 mg/mL) directly into the LC-MS system. In a standard 1D-LC setup, the API (Brivaracetam) and the structurally similar PGI (3-(iodomethyl)hexanoic acid) often exhibit close chromatographic retention times.
When the massive API peak enters the Electrospray Ionization (ESI) source simultaneously with the trace PGI, space-charge effects and droplet surface competition occur. The easily ionizable API monopolizes the available charge, leading to severe ion suppression of the target analyte[3]. Additionally, continuous injection of 10 mg/mL API rapidly fouls the mass spectrometer's ion optics, leading to a catastrophic loss of sensitivity and failing system suitability after only a few dozen injections.
The 2D-LC-MS/MS Heart-Cutting Solution
To establish a robust, self-validating system, we utilize Multiple Heart-Cutting (MHC) 2D-LC-MS/MS .
-
First Dimension (1D): A high-capacity, fully porous column separates the bulk API from the PGI using a UV detector to monitor the API elution. The API is diverted to waste, preventing it from ever reaching the MS source.
-
The Heart-Cut: The specific retention window containing 3-(iodomethyl)hexanoic acid is captured in a trap loop via a high-pressure 2-position/6-port switching valve.
-
Second Dimension (2D): The trapped PGI is flushed onto a high-efficiency sub-2 µm core-shell column using an MS-compatible mobile phase. This completely isolates the PGI from the matrix, eliminating ion suppression and preserving MS cleanliness.
Figure 2: Heart-cutting 2D-LC-MS/MS workflow eliminating API matrix effects for trace PGI analysis.
Experimental Protocols: A Self-Validating System
To ensure compliance with ICH Q2(R2)[4], the protocol incorporates built-in matrix spikes and blank verifications to continuously validate accuracy, precision, and specificity.
Sample and Standard Preparation
-
Diluent: Water/Acetonitrile (50:50, v/v).
-
API Sample (Unspiked): Dissolve Brivaracetam API to a final concentration of 10.0 mg/mL.
-
PGI Stock Solution: Prepare 3-(iodomethyl)hexanoic acid reference standard at 1.0 mg/mL in diluent.
-
Validation Spikes (Self-Validating Matrix):
-
LOQ Level (30% of Limit): Spike API sample with PGI to 4.5 ppm (0.045 µg/mL).
-
Specification Level (100% Limit): Spike API sample with PGI to 15.0 ppm (0.15 µg/mL).
-
Mass Spectrometry Parameters (Triple Quadrupole)
Because 3-(iodomethyl)hexanoic acid is an aliphatic carboxylic acid, it ionizes optimally in Negative ESI mode via deprotonation. The alkyl iodide moiety provides a highly specific and abundant product ion (Iodide, m/z 126.9) upon collision-induced dissociation (CID).
-
Polarity: ESI Negative
-
MRM Transition: m/z 254.9 [M-H]⁻ → m/z 126.9 [I]⁻
-
Collision Energy (CE): 15 eV
-
Capillary Voltage: 3000 V
Method A: 1D-LC-MS/MS (Alternative/Baseline Method)
-
Column: Fully porous C18, 100 x 4.6 mm, 3 µm.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Injection Volume: 10 µL.
-
Causality Note: The entire 10 µL of the 10 mg/mL API enters the MS source between minutes 4.5 and 6.0, directly overlapping with the PGI elution at 5.2 minutes.
Method B: 2D-LC-MS/MS Heart-Cutting (Recommended Product Method)
-
1D Column: High-capacity C18, 150 x 4.6 mm, 5 µm.
-
1D Gradient: Optimized to elute PGI at 6.0 min and API at 7.5 min.
-
Valve Switching: Valve switches to "Trap" position from 5.8 to 6.3 min, capturing the PGI in a 40 µL loop. Valve switches back to "Waste" at 6.3 min, diverting the massive API peak.
-
2D Column: Sub-2 µm Core-Shell C18, 50 x 2.1 mm, 1.7 µm.
-
2D Gradient: Rapid ballistic gradient (20% B to 90% B in 3 minutes) to elute the trapped PGI into the MS.
Comparative Performance Data
The validation parameters were executed according to ICH Q2(R2) guidelines[4]. The data below objectively demonstrates the superiority of the 2D-LC-MS/MS approach in mitigating matrix effects and ensuring long-term robustness.
| Validation Parameter (ICH Q2) | 1D-LC-MS/MS (Conventional) | 2D-LC-MS/MS (Heart-Cutting) | Regulatory Requirement / Target |
| Limit of Detection (LOD) | 8.0 ppm | 0.5 ppm | Reportable value |
| Limit of Quantitation (LOQ) | 25.0 ppm | 1.5 ppm | ≤ 4.5 ppm (30% of TTC limit) |
| Linearity (R²) | 0.981 (Non-linear at low end) | 0.999 | ≥ 0.990 |
| Accuracy / Recovery at 15 ppm | 42% ± 15% (Severe suppression) | 98% ± 3% | 80% – 120% |
| Matrix Effect (Ion Suppression) | -82% | -3% | Minimal interference |
| Precision (%RSD at LOQ, n=6) | 22.4% | 4.1% | ≤ 10.0% |
| System Robustness | Source cleaning required after 20 injections | >500 injections without source cleaning | High throughput capability |
Data Interpretation
The conventional 1D-LC method fails to meet the ICH M7(R2) required LOQ of 4.5 ppm due to an 82% signal suppression caused by the Brivaracetam matrix. In contrast, the 2D-LC-MS/MS method easily achieves an LOQ of 1.5 ppm (10% of the specification limit) with near-perfect recovery (98%). By physically preventing the API from entering the mass spectrometer, the 2D-LC system acts as a self-protecting, self-validating workflow that guarantees data integrity over hundreds of injections.
Conclusion
For the trace analysis of highly reactive, poorly ionizing mutagenic impurities like 3-(iodomethyl)hexanoic acid in complex API matrices, traditional 1D-LC-MS/MS is fundamentally limited by ESI space-charge effects and source fouling. Implementing a Heart-Cutting 2D-LC-MS/MS architecture objectively outperforms 1D methods by decoupling the matrix separation from the mass spectrometric detection. This approach not only ensures strict compliance with ICH M7(R2) and ICH Q2(R2) regulatory thresholds but also drastically reduces instrument downtime, making it the definitive choice for modern pharmaceutical quality control.
References
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures European Medicines Agency / FDA (Step 5 / Final Adoption) URL:[Link][5]
-
ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk U.S. Food and Drug Administration (FDA) URL:[Link][2]
-
Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Genotoxic Impurities in Pharmaceutical Products PubMed / John Wiley & Sons Ltd. URL: [Link][3]
-
Brivaracetam Synthesis and SV2A Protein Modulators (3-(iodomethyl)hexanoic acid intermediate) Modern Medicines URL:[Link][1]
Sources
- 1. Modern Medicines: Brivaracetam | SV2A Protein Modulators| Sodium Channel Antagonists | Treatment for Partial-Onset Seizures [ayurpooja.blogspot.com]
- 2. fda.gov [fda.gov]
- 3. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
3-(Iodomethyl)hexanoic acid proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and chemical controls required for reactive bifunctional intermediates. 3-(Iodomethyl)hexanoic acid—a critical intermediate often utilized in the synthesis of gabapentinoid derivatives—presents a dual-hazard profile that demands rigorous, mechanistically sound disposal protocols.
Here is your authoritative, step-by-step operational guide to safely managing and destroying this compound.
Mechanistic Hazard Profile
To safely handle 3-(iodomethyl)hexanoic acid, we must first understand the causality behind its hazards:
-
Genotoxic Alkylating Agent: The primary alkyl iodide moiety (-CH₂I) is a highly reactive electrophile. It readily undergoes bimolecular nucleophilic substitution (Sₙ2) with biological nucleophiles (such as DNA bases and proteins), classifying it as a severe alkylating agent and a suspected mutagen[1].
-
Corrosive Acid: The carboxylic acid functional group (-COOH) imparts corrosivity, requiring strict pH management to prevent incompatible, heat-generating reactions in mixed waste streams[2].
-
Halogenated Matrix: The covalently bound iodine strictly categorizes this compound as "Halogenated Organic Waste." Halogenated wastes require specialized high-temperature incineration equipped with scrubbers to prevent the environmental release of toxic halogen gases[3][4].
Operational Disposal Pathways
To ensure absolute safety and regulatory compliance, disposal is bifurcated into two distinct pathways based on the volume of waste generated.
| Parameter | Pathway A: Bulk Segregation | Pathway B: In-Lab Chemical Quenching |
| Application Context | Expired stock, bulk reaction mother liquors (> 5 mL or 5 g) | Spills, trace residues, contaminated glassware (< 5 mL) |
| Primary Mechanism | High-temperature EHS incineration[3] | Sₙ2 nucleophilic displacement & acid neutralization[1] |
| Reagents Required | None (Direct transfer) | 1 M Sodium Thiosulfate (Na₂S₂O₃), Sodium Bicarbonate (NaHCO₃) |
| Validation Method | Institutional tracking / Barcoding | 4-(4-Nitrobenzyl)pyridine (NBP) colorimetric test[5] |
| Final Waste Stream | Halogenated Organic Waste[4] | Aqueous Halogenated Waste (pH 7–9) |
Step-by-Step Methodologies
Protocol 1: Bulk Halogenated Waste Segregation
For volumes exceeding 5 mL or 5 g, direct chemical quenching is not recommended as it generates excessive exothermic heat and unnecessary volumes of aqueous waste.
-
Containment: Transfer the bulk 3-(iodomethyl)hexanoic acid into a chemically compatible, leak-proof container (e.g., HDPE or PTFE-lined amber glass).
-
Segregation: Strictly designate the container as "Halogenated Organic Waste."
-
Expert Insight: Never mix this with non-halogenated solvents. Even trace contamination (as low as 1,000 ppm) of halogens in a non-halogenated waste stream can damage standard incinerators and violate environmental regulations[3].
-
-
Labeling & Storage: Label with the full chemical name (no abbreviations or formulas). Store in a secondary containment tray within a ventilated corrosive/flammables cabinet, strictly isolated from strong bases or oxidizers[4].
Protocol 2: In-Lab Chemical Quenching (Self-Validating System)
For trace residues, small spills, or reaction vessel decontamination, in-lab chemical destruction is the preferred method to minimize exposure risks.
The Causality of the Quench: According to Hard Soft Acid Base (HSAB) theory, the alkyl iodide carbon is a "soft" electrophile. Sodium thiosulfate provides the thiosulfate ion (S₂O₃²⁻), a highly potent "soft" nucleophile. This perfect orbital match facilitates a rapid, room-temperature Sₙ2 displacement, converting the hazardous alkylating agent into a non-toxic, water-soluble Bunte salt (S-alkyl thiosulfate)[1].
Step-by-Step Execution:
-
Preparation of Quench Solution: Prepare a solution of 1 M Sodium Thiosulfate (Na₂S₂O₃) in saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Expert Insight: The bicarbonate is critical. It neutralizes the corrosive carboxylic acid moiety. More importantly, it buffers the solution. In acidic environments, thiosulfate rapidly disproportionates into toxic sulfur dioxide (SO₂) gas and elemental sulfur, which would immediately halt the destruction process and create an inhalation hazard[2].
-
-
Reaction: Slowly add the quench solution to the trace 3-(iodomethyl)hexanoic acid residue at room temperature under vigorous stirring. Maintain a volumetric ratio of at least 10:1 (Quench:Waste) to ensure pseudo-first-order kinetic destruction.
-
Agitation: Stir the biphasic mixture continuously for 2 to 4 hours to ensure complete mass transfer and reaction.
-
Validation (The NBP Test): To ensure this protocol is a self-validating system, we utilize 4-(4-nitrobenzyl)pyridine (NBP) as a DNA-base surrogate[5][6].
-
Extract a 1 mL aliquot of the quenched mixture with ethyl acetate.
-
Add 2 drops of a 5% NBP solution in acetone, followed by 1 drop of 0.1 M NaOH.
-
Interpretation: If unreacted alkylating agent remains, it alkylates the pyridine nitrogen; the NaOH then deprotonates the intermediate to yield a highly conjugated, deep violet/blue ylide. A colorless or faint yellow result definitively proves the absence of the alkylating hazard[5].
-
-
Final Disposal: Once validated, the neutralized aqueous layer (now containing the safe Bunte salt and sodium iodide) must still be disposed of in an "Aqueous Halogenated Waste" container due to the residual inorganic iodine[3].
Disposal Workflow Visualization
Figure 1: Decision tree for 3-(iodomethyl)hexanoic acid disposal and chemical quenching.
Sources
- 1. Evaluation of methods for destruction of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 4-(4-硝基苄基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 3-(Iodomethyl)hexanoic Acid: Essential Personal Protective Equipment and Protocols
Welcome to your essential guide for the safe handling of 3-(Iodomethyl)hexanoic acid. As researchers dedicated to advancing drug development, our most critical asset is our own well-being. This document moves beyond a simple checklist to provide a deep, scientifically-grounded framework for personal protection. We will explore not just what to wear, but why we wear it, ensuring that every step you take in the lab is a confident and safe one.
-
Hexanoic Acid Moiety : The six-carbon carboxylic acid backbone suggests corrosive properties. Similar short-chain carboxylic acids are known to cause severe skin burns and eye damage.[1][2]
-
Iodomethyl Group : This alkyl halide functional group introduces additional risks. Alkylating agents can be toxic, and the iodomethyl group, in particular, can be reactive. Handling should be performed with measures to prevent inhalation and skin contact.
Therefore, 3-(Iodomethyl)hexanoic acid must be treated as a corrosive, toxic, and potentially reactive compound. The following guidance is built on this expert assessment.
Core Protective Equipment: A Multi-Layered Defense
When handling 3-(Iodomethyl)hexanoic acid, a comprehensive Personal Protective Equipment (PPE) ensemble is not just recommended; it is mandatory. Each component serves a specific purpose, creating a multi-layered defense against exposure.
Eye and Face Protection: The Non-Negotiable First Line
The eyes are exceptionally vulnerable to chemical splashes.[3] Standard safety glasses are insufficient for handling potent corrosives.
-
Chemical Splash Goggles: These are essential and must be worn at all times. They form a complete seal around the eyes, protecting from splashes, mists, and vapors that can easily bypass the gaps in standard safety glasses.[4][5]
-
Face Shield: When handling quantities greater than a few milliliters or when there is any risk of splashing (e.g., during transfer or reaction quenching), a face shield must be worn in addition to chemical splash goggles.[6][7][8] The face shield provides a critical barrier for the entire face and neck. Remember, a face shield alone does not provide adequate eye protection.[4]
Skin and Body Protection: Your Chemical Barrier
Protecting the skin requires more than a standard lab coat.
-
Chemical-Resistant Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6][7]
-
Chemical-Resistant Apron: For any transfer of liquids or when working with larger volumes, a rubber or PVC apron should be worn over the lab coat to provide an additional layer of protection against corrosive spills.[4][8][9]
-
Full-Length Clothing and Closed-Toe Shoes: Never work with this compound while wearing shorts, skirts, or open-toed shoes.[4][10][11] Long pants and shoes that completely cover the foot are mandatory to protect against accidental spills.
Hand Protection: The Critical Interface
Direct contact with 3-(Iodomethyl)hexanoic acid can cause severe burns and potential toxicity.[2] A single pair of gloves is not sufficient.
-
Double Gloving: Always wear two pairs of gloves. This provides a backup in case the outer glove is breached and allows for safe removal of a contaminated outer glove without exposing the skin.
-
Glove Selection: The choice of glove material is critical. Nitrile gloves provide good incidental contact protection but may not be suitable for extended handling.[6][11]
| Contact Type | Inner Glove | Outer Glove | Rationale |
| Incidental Contact | Nitrile | Heavy-duty Nitrile | Provides good dexterity and splash protection for short-duration tasks. Change outer glove immediately upon contamination. |
| Extended Handling | Nitrile | Neoprene or Butyl Rubber | Offers superior resistance to corrosive organic acids and halogenated compounds for longer procedures. |
Always inspect gloves for any signs of degradation or puncture before use and remove them carefully to avoid contaminating your skin.[10]
Respiratory Protection: Safeguarding Your Inhalation Zone
Vapors, aerosols, or dusts from corrosive and toxic materials pose a significant inhalation hazard.[3]
-
Engineering Controls First: The primary method for controlling respiratory hazards is to handle 3-(Iodomethyl)hexanoic acid exclusively within a certified chemical fume hood.[4][9][12] This engineering control is designed to capture and exhaust contaminants away from your breathing zone.
-
When Respirators are Necessary: If there is a potential for exposure outside of a fume hood (e.g., a large spill) or if the material is a fine powder that could become airborne, respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge would be the minimum requirement.[13] Use of a respirator requires prior medical evaluation and fit-testing.[6]
Operational and Disposal Plans: From Benchtop to Waste
Proper PPE is only one part of a comprehensive safety strategy. How you handle and dispose of the chemical is equally important.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure an eyewash station and safety shower are accessible and unobstructed.[4] Confirm that a spill kit containing a neutralizer for acids (such as sodium bicarbonate or calcium carbonate) is readily available.[4][9]
-
Donning PPE: Put on your PPE in the following order: inner gloves, lab coat, apron, outer gloves, and finally, eye/face protection.
-
Work in a Fume Hood: Conduct all manipulations of 3-(Iodomethyl)hexanoic acid inside a certified chemical fume hood with the sash at the lowest practical height.[12]
-
Careful Transfer: When transferring the chemical, do so slowly to avoid splashing. Use a bottle carrier for transporting containers.[4] Always add acid to water, never the other way around, if dilution is required.[4][12]
-
Post-Handling: After completion of work, carefully remove the outer gloves first. Then remove the apron, face shield, and goggles. Finally, remove the inner gloves. Wash hands thoroughly with soap and water.[5][14]
Emergency Response Workflow
In the event of an exposure or spill, a rapid and correct response is critical.
Caption: Emergency response workflow for spills or personal exposure.
Waste Disposal Plan
3-(Iodomethyl)hexanoic acid is a halogenated organic acid and must be disposed of as hazardous waste. Never pour it down the drain.[15]
-
Segregation: Keep halogenated waste streams separate from non-halogenated waste to facilitate proper disposal and minimize costs.[16]
-
Container: Use a designated, properly labeled hazardous waste container that is compatible with acidic and halogenated materials.[17] Keep the container closed when not in use.[16]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Caption: Workflow for the proper disposal of halogenated acid waste.
By adhering to these rigorous PPE, handling, and disposal protocols, you build a culture of safety that protects you, your colleagues, and your research. Your commitment to these practices is a direct reflection of your commitment to scientific excellence.
References
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services.
- Corrosives - Cornell EHS. Cornell University Environmental Health and Safety.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
- SAFETY DATA SHEET for Iodomethyl Pival
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Unknown Source.
- Safety in the labor
- PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY.
- Hexanoic acid, 3-(iodomethyl)-, methyl ester, (3R)- CAS. ChemicalBook.
- Labor
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Standard Operating Procedure Corrosives (Organic and Inorganic). University of New Mexico.
- General Lab Safety Procedure. Caltech CCE.
- SAFETY DATA SHEET - Hexanoic acid. Fisher Scientific.
- Safety Data Sheet - Hexanoic Acid-d5. Cayman Chemical.
- Safety Data Sheet - 3H-Indole-3-hexanoic acid, 2,3-dimethyl-5-sulfo-. Angene Chemical.
- Chemistry Department Safety Manual. Unknown Source.
- Corrosive Materials | Office of Environmental Health and Safety. Princeton University.
- Corrosives SOP. Texas Woman's University.
- Halogenated Solvents in Labor
- Safety D
- SAFETY D
- Safety D
- Iodoacetic acid - Safety D
- Hazardous Materials Procedures. Catholic District School Board of Eastern Ontario.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. 8.9 Corrosives [ehs.cornell.edu]
- 5. ethz.ch [ethz.ch]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. ppesafety.com.sg [ppesafety.com.sg]
- 9. twu.edu [twu.edu]
- 10. unifr.ch [unifr.ch]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. cce.caltech.edu [cce.caltech.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. angenechemical.com [angenechemical.com]
- 15. science.kku.edu.sa [science.kku.edu.sa]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. cdsbeo.on.ca [cdsbeo.on.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
